Tesmilifene Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-benzylphenoxy)-N,N-diethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.ClH/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;/h5-13H,3-4,14-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLHNFOLHRXMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98774-23-3 (Parent) | |
| Record name | Tesmilifene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092981787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70918805 | |
| Record name | 2-(4-Benzylphenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92981-78-7 | |
| Record name | Tesmilifene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092981787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Benzylphenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TESMILIFENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U4B477260 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tesmilifene Hydrochloride: A Technical Guide to Overcoming Multidrug Resistance in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, significantly limiting the efficacy of a broad range of antineoplastic agents. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively effluxes cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect. Tesmilifene hydrochloride, a novel chemopotentiating agent, has emerged as a promising candidate for overcoming MDR. This technical guide provides an in-depth analysis of the mechanisms of action, experimental data, and relevant signaling pathways associated with Tesmilifene's ability to circumvent multidrug resistance. Through a comprehensive review of preclinical and clinical studies, this document aims to equip researchers and drug development professionals with a thorough understanding of Tesmilifene's potential in oncology.
Introduction to this compound
This compound is a diphenylmethane derivative, structurally related to tamoxifen but devoid of estrogen receptor binding affinity.[1] It was initially investigated for its antihistaminic properties but has since garnered significant attention for its ability to enhance the cytotoxicity of various chemotherapeutic drugs, particularly in MDR cancer cells.[2][3] Clinical trials have suggested a survival advantage when Tesmilifene is combined with doxorubicin in patients with advanced breast cancer, sparking further investigation into its precise mechanisms of action.[4]
Mechanisms of Action in Overcoming Multidrug Resistance
Tesmilifene is believed to counteract multidrug resistance through a multi-pronged approach, primarily targeting the P-glycoprotein efflux pump and potentially modulating other cellular pathways.
Interaction with P-glycoprotein (P-gp)
The most well-documented mechanism of Tesmilifene's action is its interaction with P-glycoprotein.[2][3] P-gp is a 170 kDa transmembrane protein that utilizes ATP hydrolysis to actively transport a wide array of structurally diverse xenobiotics, including many chemotherapeutic agents, out of the cell.[5][6]
Tesmilifene is proposed to act as a competitive inhibitor of P-gp, binding to the transporter and thereby preventing the efflux of co-administered cytotoxic drugs.[3] This leads to an increased intracellular accumulation of the chemotherapeutic agent, enhancing its cytotoxic effect on the cancer cell.
An alternative, though not mutually exclusive, hypothesis suggests that Tesmilifene may act as a P-gp substrate, leading to a futile cycle of transport and ATP depletion.[7] By stimulating the ATPase activity of P-gp, Tesmilifene could exhaust the cell's energy reserves, rendering it more susceptible to the effects of chemotherapy.
Histamine Receptor Antagonism
Tesmilifene exhibits antagonist activity at intracellular histamine binding sites, which are distinct from the classical H1, H2, and H3 receptors.[1] The role of histamine and its receptors in cancer progression is an active area of research, with evidence suggesting their involvement in cell proliferation and immune modulation.[8] While the precise contribution of Tesmilifene's antihistaminic properties to its chemosensitizing effects is not fully elucidated, it may involve the modulation of signaling pathways that influence cell survival and drug resistance.
Inhibition of Cytochrome P450 Enzymes
Tesmilifene has been shown to interact with cytochrome P450 enzymes, particularly CYP3A4.[9] CYP3A4 is a key enzyme involved in the metabolism of a wide range of drugs, including some chemotherapeutic agents. By inhibiting CYP3A4, Tesmilifene could potentially increase the bioavailability and prolong the half-life of co-administered cytotoxic drugs, thereby enhancing their therapeutic effect. However, this interaction also raises the potential for drug-drug interactions that must be carefully considered in clinical settings.[10]
Quantitative Data on Chemosensitization
The efficacy of Tesmilifene in reversing multidrug resistance has been quantified in numerous preclinical studies. The following tables summarize key findings on the potentiation of various chemotherapeutic agents by Tesmilifene in different MDR cancer cell lines.
| Cell Line | Chemotherapeutic Agent | IC50 without Tesmilifene (µM) | IC50 with Tesmilifene (µM) | Fold-Change in Sensitivity | Reference |
| MCF-7/ADR (Breast Cancer) | Doxorubicin | 1.9 | Not specified, but sensitized | - | [11] |
| HN-5a/V15e (Head and Neck) | Docetaxel | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |
| HN-5a/V15e (Head and Neck) | Paclitaxel | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |
| HN-5a/V15e (Head and Neck) | Epirubicin | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |
| HN-5a/V15e (Head and Neck) | Doxorubicin | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |
| HN-5a/V15e (Head and Neck) | Vinorelbine | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |
| MCF-7/V25a (Breast Cancer) | Docetaxel | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |
| MCF-7/V25a (Breast Cancer) | Paclitaxel | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |
| MCF-7/V25a (Breast Cancer) | Epirubicin | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |
| MCF-7/V25a (Breast Cancer) | Doxorubicin | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |
| MCF-7/V25a (Breast Cancer) | Vinorelbine | Not specified | Enhanced cytotoxicity by up to 50% | - | [2][3] |
Note: Specific IC50 values with Tesmilifene were not consistently reported in the cited literature; instead, the enhancement of cytotoxicity was described qualitatively or as a percentage increase.
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the role of Tesmilifene in overcoming multidrug resistance.
Drug Cytotoxicity Assays
Objective: To determine the concentration of a chemotherapeutic agent required to inhibit the growth of cancer cells by 50% (IC50) in the presence and absence of Tesmilifene.
Methodology (Sulforhodamine B Assay): [11]
-
Cell Seeding: Seed MDR cancer cells (e.g., MCF-7/ADR) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with a fixed, non-toxic concentration of this compound. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates with 1% acetic acid.
-
Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50 values using a dose-response curve fitting software.
P-glycoprotein Efflux Assays
Objective: To assess the ability of Tesmilifene to inhibit the efflux of P-gp substrates from MDR cancer cells.
Methodology (Rhodamine 123 Accumulation Assay): [12][13][14]
-
Cell Preparation: Harvest MDR cancer cells and resuspend them in a suitable buffer (e.g., PBS with glucose).
-
Inhibitor Pre-incubation: Pre-incubate the cells with a non-toxic concentration of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123, to the cell suspension and incubate for a defined period (e.g., 60 minutes) at 37°C to allow for substrate accumulation.
-
Washing: Stop the accumulation by placing the cells on ice and washing them with ice-cold buffer to remove extracellular substrate.
-
Fluorescence Measurement: Resuspend the cells in fresh buffer and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity of cells treated with Tesmilifene to that of untreated cells. An increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux.
Methodology (Radiolabeled Vincristine Accumulation Assay): [2][3]
-
Cell Seeding: Seed MDR cancer cells in multi-well plates and allow them to adhere.
-
Treatment: Treat the cells with a non-toxic concentration of this compound in the presence of a radiolabeled chemotherapeutic agent, such as [³H]-vincristine.
-
Incubation: Incubate the plates for various time points (e.g., up to 4 hours) at 37°C.
-
Washing: At each time point, wash the cells extensively with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the intracellular accumulation of the radiolabeled drug over time and compare the accumulation in Tesmilifene-treated cells to that in untreated cells.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to Tesmilifene's mechanism of action.
Caption: P-gp efflux and Tesmilifene inhibition.
Caption: Drug cytotoxicity assay workflow.
Caption: Rhodamine 123 accumulation assay workflow.
Caption: Tesmilifene's multi-target hypothesis.
Clinical Evidence
The most significant clinical evidence for Tesmilifene's efficacy comes from the National Cancer Institute of Canada Clinical Trials Group (NCIC CTG) MA.19 trial. This Phase III randomized trial compared doxorubicin plus Tesmilifene to doxorubicin alone in women with metastatic or recurrent breast cancer. While the study did not show a significant difference in response rate or progression-free survival, it did demonstrate a statistically significant improvement in overall survival for the combination arm.
| Trial | Treatment Arms | Number of Patients | Key Findings | Reference |
| NCIC CTG MA.19 | Doxorubicin + Tesmilifene vs. Doxorubicin alone | 305 | No significant difference in response rate or progression-free survival. Statistically significant improvement in overall survival for the combination arm. | [1] |
These findings suggest that Tesmilifene's benefit may not be immediately apparent in terms of tumor shrinkage but could have a longer-term impact on patient survival, possibly by targeting a subpopulation of highly resistant cancer cells.
Conclusion and Future Directions
This compound represents a promising agent for overcoming multidrug resistance in cancer. Its primary mechanism of action appears to be the inhibition of the P-glycoprotein efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs. Additional effects on histamine receptors and cytochrome P450 enzymes may also contribute to its chemosensitizing properties.
While preclinical data strongly support its role in reversing MDR, further clinical investigation is warranted to fully elucidate its therapeutic potential. Future research should focus on:
-
Identifying predictive biomarkers to select patients most likely to benefit from Tesmilifene treatment.
-
Exploring combination therapies with a wider range of chemotherapeutic agents and in different cancer types.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and minimize potential drug-drug interactions.
A deeper understanding of Tesmilifene's multifaceted mechanism of action will be crucial for its successful integration into clinical practice and for the development of next-generation MDR modulators.
References
- 1. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of P-Gp in Treatment of Cancer [scirp.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug-drug interactions involving CYP3A4 and p-glycoprotein in hospitalized elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitization to doxorubicin resistance in breast cancer cell lines by tamoxifen and megestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay | MDPI [mdpi.com]
- 13. Using Rhodamine 123 Accumulation in CD8+ Cells as a Surrogate Indicator to Study the P-Glycoprotein Modulating Effect of Cepharanthine Hydrochloride In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
In-Depth Technical Guide: The Interaction of Tesmilifene Hydrochloride with Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tesmilifene, a chemopotentiating and cytoprotective agent, has been the subject of clinical investigation for its role in enhancing the efficacy of cancer chemotherapy. A significant aspect of its pharmacological profile is its interaction with the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive overview of the known interactions between tesmilifene hydrochloride and CYP enzymes. It consolidates available data on its role as a substrate and potential inhibitor, outlines relevant experimental methodologies, and visualizes the proposed mechanisms of action. While extensive quantitative data on the inhibitory constants of tesmilifene are not widely published, this guide synthesizes the existing knowledge to inform future research and drug development efforts.
Introduction to Tesmilifene and Cytochrome P450
Tesmilifene, chemically known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, was developed as a potentiator of chemotherapy. Its mechanism of action is multifaceted, with evidence suggesting it can overcome multidrug resistance, in part through its interaction with P-glycoprotein (P-gp).[1] The cytochrome P450 system, a superfamily of heme-containing monooxygenases, is the primary pathway for the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs.[2] The inhibition or induction of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.
Tesmilifene as a Cytochrome P450 Substrate
Tesmilifene has been identified as a substrate for the cytochrome P450 3A (CYP3A) subfamily of enzymes.[3] This indicates that tesmilifene is metabolized by these enzymes, a critical consideration for its pharmacokinetic profile and potential for drug-drug interactions. The metabolism of tesmilifene by CYP3A4, a major human drug-metabolizing enzyme, suggests that its plasma concentrations could be influenced by co-administration of CYP3A4 inhibitors or inducers.
Tesmilifene's Inhibitory Potential on Cytochrome P450 Enzymes
While primarily recognized as a CYP3A substrate, there is evidence to suggest that tesmilifene may also act as an inhibitor of certain CYP isozymes. However, the available data on its inhibitory potency is limited and, in some cases, suggests a weak effect.
Interaction with CYP3A4
A study in rats investigating the effect of tesmilifene on the pharmacokinetics of docetaxel, a known CYP3A substrate, found that the inhibition of docetaxel metabolism by tesmilifene was "almost negligible."[3] This in vivo finding suggests that while tesmilifene is a substrate for CYP3A, it may not be a potent inhibitor of this enzyme's activity towards other substrates.
Interaction with Other CYP Isozymes
Research by Brandes et al. has proposed that tesmilifene interacts with a novel histamine-binding site that may be associated with cytochrome P450 enzymes, including CYP3A4 and other isozymes that metabolize antineoplastic drugs.[4] This interaction is thought to occur at the heme moiety of the enzyme.[5] This suggests a broader potential for interaction with the CYP system beyond just CYP3A4, although specific quantitative data on the inhibition of other isozymes are not available in the public domain.
Quantitative Data on Tesmilifene-CYP Interactions
A thorough review of the published literature reveals a notable absence of specific quantitative data, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), for the interaction of this compound with individual cytochrome P450 isozymes. The following table summarizes the qualitative findings.
| Cytochrome P450 Isozyme | Role of Tesmilifene | Quantitative Data (IC50, Ki) | Reference |
| CYP3A Subfamily | Substrate | Not Available | [3] |
| CYP3A4 | Putative Inhibitor | "Almost negligible" inhibition of docetaxel metabolism in rats | [3] |
| Other Isozymes | Putative Interaction | Interaction with a histamine-binding site on P450 enzymes | [4] |
Note: The lack of specific inhibitory constants is a significant data gap in the understanding of tesmilifene's drug-drug interaction potential.
Experimental Protocols for Assessing Tesmilifene-CYP Interactions
While specific protocols for tesmilifene are not detailed in the literature, the following represents a generalized methodology for assessing the inhibitory potential of a compound on CYP enzymes, based on standard industry practices.
In Vitro CYP Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the concentration of a test compound that causes 50% inhibition of a specific CYP isozyme's activity using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP isozyme probe substrate (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control inhibitor for each isozyme
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents: Prepare stock solutions of tesmilifene, probe substrates, and control inhibitors in a suitable solvent. Prepare the NADPH regenerating system and incubation buffer.
-
Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine HLM, incubation buffer, and a range of concentrations of tesmilifene or the positive control inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the specific probe substrate and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each tesmilifene concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Proposed Mechanism of Interaction
The interaction of tesmilifene with cytochrome P450 enzymes is hypothesized to be linked to its binding to a histamine-binding site on the enzyme. This interaction at the heme center could potentially modulate the enzyme's catalytic activity.
Conclusion and Future Directions
The available evidence indicates that this compound is a substrate of the CYP3A enzyme subfamily and may interact with other CYP isozymes through a histamine-binding site. However, a significant gap exists in the literature regarding quantitative data on its inhibitory potential. The single in vivo study in rats suggests that tesmilifene is not a potent inhibitor of CYP3A.
For a comprehensive understanding of tesmilifene's drug-drug interaction profile, further in vitro studies are warranted. Specifically, research should focus on:
-
Determining the IC50 and Ki values of tesmilifene for a panel of major human CYP isozymes (including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2).
-
Investigating the potential for time-dependent inhibition of CYP enzymes.
-
Elucidating the specific metabolic pathways of tesmilifene mediated by CYP enzymes.
-
Characterizing the nature of the interaction (competitive, non-competitive, or uncompetitive) with specific CYP isozymes.
Such studies would provide the necessary data to accurately predict the clinical significance of tesmilifene's interactions with co-administered drugs and would be invaluable for the continued development and potential therapeutic application of this agent.
References
- 1. Phase III study of N,N-diethyl-2-[4-(phenylmethyl) phenoxy]ethanamine (BMS-217380-01) combined with doxorubicin versus doxorubicin alone in metastatic/recurrent breast cancer: National Cancer Institute of Canada Clinical Trials Group Study MA.19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of histamine and other bioamines with cytochromes P450: implications for cell growth modulation and chemopotentiation by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antiestrogen Binding Sites of Tesmilifene Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesmilifene hydrochloride, a diphenylmethane derivative, was initially developed as a selective ligand for the antiestrogen binding site (AEBS) to elucidate the estrogen receptor (ER)-independent effects of tamoxifen.[1] Unlike tamoxifen, tesmilifene lacks the stilbene bridge and third phenyl ring necessary for binding to the ER, making it a valuable tool to study the specific functions of the AEBS.[1] This technical guide provides an in-depth overview of the binding characteristics of tesmilifene to the AEBS, the experimental protocols used for its investigation, and the current understanding of the downstream signaling pathways it modulates.
Data Presentation: Quantitative Binding Affinity of Tesmilifene
Tesmilifene exhibits a high affinity for the AEBS, which has been identified as a hetero-oligomeric complex of enzymes involved in cholesterol biosynthesis. The following table summarizes the key quantitative data regarding the binding affinity of tesmilifene and its interactions with other relevant sites.
| Ligand | Binding Site | Assay Type | Species | Tissue/Cell Line | Key Parameter | Value | Reference |
| Tesmilifene (DPPE) | High-affinity microsomal AEBS | Radioligand Binding | - | - | Kᵢ | 50 nM | |
| Tesmilifene (DPPE) | Histamine Binding Site | [³H]histamine Binding | Rat | Cortex Membranes | Kᵢ | 0.83 ± 0.62 µM | [2] |
| Decanoyl-DPPE | Histamine Binding Site | [³H]histamine Binding | Rat | Cortex Membranes | Kᵢ | 6.6 ± 3.5 µM | [2] |
| Tesmilifene (DPPE) | - | Growth Inhibition | Human | MCF-7 cells | IC₅₀ | 4.5 µM | [2] |
| Decanoyl-DPPE | - | Growth Inhibition | Human | MCF-7 cells | IC₅₀ | 15 µM | [2] |
*DPPE: N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, the active form of Tesmilifene.
Experimental Protocols
The investigation of tesmilifene's binding to the AEBS primarily relies on competitive radioligand binding assays. The following is a detailed methodology for a typical experiment.
Competitive Radioligand Binding Assay for Tesmilifene at the AEBS
Objective: To determine the binding affinity (Kᵢ) of tesmilifene for the antiestrogen binding site using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-tamoxifen).
Materials:
-
Radioligand: [³H]-tamoxifen
-
Unlabeled Ligand: this compound
-
Tissue Preparation: Microsomal fractions from rat liver or relevant cancer cell lines (e.g., MCF-7).
-
Assay Buffer: Tris-HCl buffer (pH 7.4)
-
Washing Buffer: Ice-cold Tris-HCl buffer
-
Scintillation Cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Microsomal Fraction Preparation:
-
Homogenize fresh or frozen tissue in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction.
-
Wash the pellet with fresh buffer and resuspend it to a final protein concentration of approximately 1 mg/mL.
-
-
Competitive Binding Assay:
-
Set up a series of assay tubes.
-
To each tube, add a constant concentration of the radioligand ([³H]-tamoxifen, typically in the low nanomolar range).
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
To determine non-specific binding, add a high concentration of unlabeled tamoxifen to a separate set of tubes.
-
Add the microsomal preparation to initiate the binding reaction.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters.
-
Quickly wash the filters with ice-cold washing buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and allow the vials to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Mandatory Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: Tesmilifene's Interaction with AEBS and Cholesterol Biosynthesis
Caption: Tesmilifene's impact on cholesterol biosynthesis via AEBS.
Discussion of Signaling Pathways
The antiestrogen binding site has been identified as a hetero-oligomeric complex of two key enzymes in the later stages of cholesterol biosynthesis: 3β-hydroxysterol-Δ8-Δ7-isomerase and 3β-hydroxysterol-Δ7-reductase. By binding to the AEBS, tesmilifene directly inhibits these enzymes, leading to a disruption of the normal cholesterol synthesis pathway.
This inhibition of cholesterol biosynthesis is a primary mechanism of action for tesmilifene's ER-independent effects. The consequences of this disruption are multifaceted:
-
Altered Cellular Membranes: Reduced cholesterol levels can alter the composition and fluidity of cellular membranes, including the formation of lipid rafts. These membrane microdomains are crucial for the proper function and localization of various signaling proteins.
-
Potential Feedback Mechanisms: A decrease in cellular cholesterol levels can trigger a feedback response, potentially leading to the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are transcription factors that upregulate the expression of genes involved in cholesterol and fatty acid synthesis.
-
Indirect Effects on Signaling Cascades: While a direct, linear signaling pathway from AEBS to kinase cascades has not been fully elucidated, the alteration of membrane composition can indirectly impact signaling pathways that are dependent on lipid rafts for their assembly and activation. This may explain the observed effects of tesmilifene on pathways such as PI3K/Akt and MAPK/ERK in specific contexts, such as the modulation of blood-brain barrier permeability.[3] Furthermore, in some instances, tesmilifene has been shown to activate the nuclear translocation of NFκB, although the precise upstream mechanism remains to be fully characterized.[3]
Conclusion
This compound serves as a specific and potent ligand for the antiestrogen binding site, which has been identified as a key enzymatic complex in cholesterol biosynthesis. Its ability to bind to the AEBS without interacting with the estrogen receptor makes it an invaluable tool for studying the ER-independent mechanisms of antiestrogens. The primary mechanism of action of tesmilifene at the AEBS is the inhibition of cholesterol synthesis, which in turn can lead to alterations in cell membrane composition and potentially trigger feedback mechanisms involving SREBPs. While the direct signaling cascade from AEBS binding to downstream kinase pathways requires further investigation, the modulation of cholesterol metabolism appears to be a central node in the ER-independent effects of tesmilifene. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development to further explore the therapeutic potential of targeting the antiestrogen binding site.
References
- 1. Tesmilifene modifies brain endothelial functions and opens the blood-brain/blood-glioma barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid and cholesterol synthesis by stimulation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Tesmilifene Hydrochloride's Impact on P-glycoprotein (P-gp) Pump Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tesmilifene hydrochloride, a tamoxifen derivative, has demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells, a phenomenon frequently mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump. This technical guide provides an in-depth analysis of the mechanism by which tesmilifene influences P-gp activity. Contrary to typical P-gp inhibitors, evidence suggests that tesmilifene may act as a P-gp activator, leading to a cascade of intracellular events that ultimately re-sensitizes resistant cancer cells to chemotherapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the proposed mechanisms and workflows.
Quantitative Assessment of Tesmilifene's Efficacy
Tesmilifene has been shown to significantly enhance the efficacy of various chemotherapeutic drugs in multidrug-resistant cancer cell lines. This potentiation is attributed to its interaction with the P-glycoprotein pump.
Enhancement of Chemotherapeutic Cytotoxicity
In multidrug-resistant (MDR) cell lines, tesmilifene has been observed to increase the cell-killing effects of several natural product-based anticancer drugs.
| Chemotherapeutic Agent | Cell Lines | Enhancement of Cytotoxicity | Reference |
| Docetaxel | HN-5a/V15e, MCF-7/V25a | Up to 50% | [1] |
| Paclitaxel | HN-5a/V15e, MCF-7/V25a | Up to 50% | [1] |
| Epirubicin | HN-5a/V15e, MCF-7/V25a | Up to 50% | [1] |
| Doxorubicin | HN-5a/V15e, MCF-7/V25a | Up to 50% | [1] |
| Vinorelbine | HN-5a/V15e, MCF-7/V25a | Up to 50% | [1] |
Increased Intracellular Drug Accumulation
A key indicator of P-gp modulation is the alteration of intracellular concentrations of P-gp substrates. Tesmilifene has been shown to significantly increase the accumulation of such substrates in MDR cells.
| P-gp Substrate | Cell Line | Increase in Accumulation | Duration | Reference |
| Radiolabelled Vincristine | HN-5a/V15e | Up to 100% | 4 hours | [1] |
Proposed Mechanism of Action
The prevailing hypothesis for tesmilifene's mechanism of action in overcoming P-gp-mediated MDR is not direct inhibition of the pump, but rather its paradoxical activation. This overstimulation is thought to trigger a cascade of events detrimental to the cancer cell.
Caption: Proposed signaling pathway of tesmilifene's effect on P-gp.
This proposed pathway suggests that tesmilifene binds to and activates the P-gp pump, leading to a significant increase in ATP hydrolysis. To compensate for this rapid ATP depletion, mitochondrial activity is upregulated. A byproduct of this increased mitochondrial respiration is the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effect of tesmilifene on P-gp activity.
Radiolabeled Vincristine Accumulation Assay
This assay quantifies the intracellular accumulation of a radiolabeled P-gp substrate, providing a direct measure of P-gp efflux activity.
Cell Lines:
-
HN-5a/V15e (multidrug-resistant human head and neck squamous cell carcinoma)
-
MCF-7/V25a (multidrug-resistant human breast carcinoma)
Materials:
-
This compound
-
[³H]-Vincristine
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a non-toxic concentration of tesmilifene in complete medium for 1 hour at 37°C. Control wells should be treated with vehicle only.
-
Add [³H]-Vincristine to each well at a final concentration of 1 µM.
-
Incubate the plates for 4 hours at 37°C.
-
To terminate the assay, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells with 0.5 mL of 0.1% Triton X-100 in PBS.
-
Transfer the lysate to a scintillation vial containing 5 mL of scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the protein concentration of parallel wells to normalize the data.
Caption: Workflow for the radiolabeled vincristine accumulation assay.
Chemosensitivity (Cytotoxicity) Assay
This assay measures the ability of tesmilifene to enhance the cell-killing effect of chemotherapeutic drugs in MDR cell lines.
Cell Lines:
-
HN-5a/V15e
-
MCF-7/V25a
-
Parental, drug-sensitive cell lines (e.g., HN-5a, MCF-7)
Materials:
-
This compound
-
Chemotherapeutic agents (e.g., docetaxel, doxorubicin)
-
Complete cell culture medium
-
Vital stain (e.g., AlamarBlue, MTT)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Add serial dilutions of the chemotherapeutic agent to the wells, both in the absence and presence of a fixed, non-toxic concentration of tesmilifene.
-
Incubate the plates for 4 days under standard cell culture conditions.
-
Add the vital stain to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with tesmilifene.
Caption: Workflow for the chemosensitivity (cytotoxicity) assay.
ATP Depletion Assay
This assay measures the intracellular ATP concentration to assess the impact of tesmilifene on cellular energy levels, consistent with the P-gp activation hypothesis.
Cell Lines:
-
P-gp overexpressing MDR cell lines
-
Parental, drug-sensitive cell lines
Materials:
-
This compound
-
ATP bioluminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a white-walled, clear-bottom 96-well plate.
-
Allow cells to adhere and reach the desired confluency.
-
Treat cells with various concentrations of tesmilifene for different time points (e.g., 1, 4, 24 hours).
-
At each time point, equilibrate the plate to room temperature.
-
Add the ATP bioluminescence reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
A standard curve with known ATP concentrations should be run in parallel to quantify the intracellular ATP levels.
Reactive Oxygen Species (ROS) Detection Assay
This assay is used to detect the generation of intracellular ROS, a downstream effect of the proposed tesmilifene-induced mitochondrial overactivity.
Cell Lines:
-
P-gp overexpressing MDR cell lines
-
Parental, drug-sensitive cell lines
Materials:
-
This compound
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA)
-
Fluorometer or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Load the cells with the H2DCFDA probe by incubating them in a serum-free medium containing the probe for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove any excess probe.
-
Treat the cells with tesmilifene at various concentrations and for different durations. A positive control (e.g., H₂O₂) should be included.
-
Measure the fluorescence intensity using a fluorometer or analyze the cells by flow cytometry to quantify the level of intracellular ROS.
Conclusion
This compound presents a novel approach to overcoming P-gp-mediated multidrug resistance. The available data strongly suggests that its mechanism of action involves the activation of the P-gp pump, leading to ATP depletion and the generation of cytotoxic reactive oxygen species. This guide provides a comprehensive overview of the quantitative effects of tesmilifene and the experimental protocols necessary to investigate its unique mechanism. Further research is warranted to fully elucidate the signaling pathways involved and to optimize the clinical application of tesmilifene in combination with standard chemotherapeutic regimens.
References
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Tesmilifene Hydrochloride in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tesmilifene Hydrochloride, a diphenylmethane derivative, has been investigated as a chemopotentiating agent in cancer therapy. Its efficacy in enhancing the cytotoxicity of conventional chemotherapeutics, particularly in multidrug-resistant (MDR) cancer cells, is attributed to its unique cellular uptake and metabolic profile. This technical guide provides a comprehensive overview of the current understanding of Tesmilifene's mechanisms of action at the cellular level, focusing on its uptake, subcellular localization, and metabolic pathways. This document synthesizes available data, outlines detailed experimental protocols for its study, and presents visual representations of the key pathways and workflows involved.
Cellular Uptake and Subcellular Accumulation
Tesmilifene's chemical structure as a cationic amphiphilic drug (CAD) is central to its cellular uptake and accumulation. This property drives its passive diffusion across the plasma membrane and subsequent sequestration into acidic organelles, primarily lysosomes.
Passive Diffusion and Lysosomotropic Trapping
As a lipophilic weak base, Tesmilifene readily crosses the cell membrane in its neutral state. Upon entering the acidic environment of lysosomes (pH 4.5-5.0), it becomes protonated. This charged form is unable to diffuse back across the lysosomal membrane, leading to its accumulation within these organelles, a phenomenon known as "lysosomotropic trapping".[1][2] This sequestration can lead to a significant increase in the intralysosomal concentration of the drug.
Inhibition of P-glycoprotein (P-gp) Efflux Pumps
A key aspect of Tesmilifene's activity in MDR cancer cells is its interaction with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic drugs from the cell. Tesmilifene has been shown to inhibit P-gp, thereby increasing the intracellular concentration of co-administered cytotoxic agents.[3]
Quantitative Data on P-gp Inhibition
| Cell Line | Co-administered Drug | Effect of Tesmilifene | Reference |
| HN-5a/V15e (MDR) | Radiolabeled Vincristine | Up to 100% increase in accumulation over 4 hours | [3] |
Metabolism of Tesmilifene
The metabolism of Tesmilifene is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. While specific metabolites in cancer cells have not been fully elucidated, in vitro studies with human liver microsomes provide insights into its metabolic fate.
Cytochrome P450-Mediated Metabolism
Tesmilifene is a known substrate for various CYP isoforms.[4][5][6][7][8] The primary metabolic reactions are expected to involve N-dealkylation and hydroxylation of the aromatic rings. Identifying the specific metabolites is crucial for understanding the full spectrum of its biological activity and potential drug-drug interactions.
Effects on Cellular Signaling Pathways
Tesmilifene's impact on cancer cells extends to the modulation of key signaling pathways that regulate cell survival, proliferation, and stress responses.
Putative Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer, contributing to chemoresistance.[9][10][11][12][13] While direct evidence for Tesmilifene's action on this pathway is limited, its ability to induce apoptosis in tumor-initiating cells suggests a potential role in modulating this critical survival pathway.[4][14] Further investigation is warranted to determine if Tesmilifene or its metabolites directly inhibit key components of this pathway, such as Akt, mTOR, or their downstream effector p70S6K.
Induction of Autophagy
Lysosomotropic agents can disrupt lysosomal function, leading to an accumulation of autophagosomes and a blockage of the autophagic flux. This can trigger cellular stress and, in some contexts, apoptosis. The accumulation of LC3-II and p62/SQSTM1 are key indicators of autophagy modulation.[14][15][16][17][18] Given Tesmilifene's lysosomotropic nature, it is highly probable that it impacts the autophagic process in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the cellular uptake and metabolism of Tesmilifene.
Measurement of Intracellular Tesmilifene Concentration by HPLC-MS/MS
This protocol describes a method for the quantitative analysis of Tesmilifene in cancer cell lysates.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 6-well plates and treat with various concentrations of this compound for different time points.
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing a known concentration of an internal standard (e.g., a deuterated analog of Tesmilifene).
-
Harvest the lysate and centrifuge to pellet cell debris.
-
-
Protein Precipitation:
-
To the supernatant, add three volumes of ice-cold acetonitrile to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent.
-
-
HPLC-MS/MS Analysis:
-
Inject the sample into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Use a C18 column for chromatographic separation with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for Tesmilifene and the internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of Tesmilifene to quantify its concentration in the cell lysates.
Assessment of Lysosomal pH
This protocol details the use of a ratiometric fluorescent dye to measure changes in lysosomal pH upon Tesmilifene treatment.
Protocol:
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Incubate the cells with a lysosomotropic ratiometric dye (e.g., LysoSensor™ Yellow/Blue DND-160) according to the manufacturer's instructions.
-
Tesmilifene Treatment: Treat the cells with Tesmilifene at the desired concentration and for the desired time.
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the ratiometric dye.
-
Acquire images at both emission wavelengths.
-
-
Image Analysis:
-
Calculate the ratio of the fluorescence intensities at the two emission wavelengths for individual lysosomes.
-
Generate a calibration curve by incubating dye-loaded cells in buffers of known pH in the presence of a protonophore (e.g., nigericin) to equilibrate the lysosomal and extracellular pH.
-
Use the calibration curve to convert the fluorescence intensity ratios to absolute pH values.
-
Analysis of Autophagy by Western Blot for LC3-II and p62
This protocol describes the detection of key autophagy markers by western blotting.
Protocol:
-
Cell Treatment: Treat cancer cells with Tesmilifene, with and without an autophagy flux inhibitor (e.g., bafilomycin A1 or chloroquine), for various time points.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3 and p62/SQSTM1.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and accumulation of p62 in the presence of an autophagy inhibitor indicates an increase in autophagic flux.
-
Investigation of Akt/mTOR Pathway Modulation
This protocol outlines the use of western blotting to assess the phosphorylation status of key proteins in the Akt/mTOR pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with Tesmilifene for various times and lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Perform SDS-PAGE and western blotting as described above.
-
Probe membranes with primary antibodies specific for the phosphorylated forms of Akt (Ser473), mTOR (Ser2448), and p70S6K (Thr389).
-
Strip the membranes and re-probe with antibodies for the total forms of these proteins to assess changes in phosphorylation status relative to total protein levels.
-
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each target.
Visualizations
Signaling Pathways and Cellular Processes
Caption: Proposed mechanism of Tesmilifene action in cancer cells.
Experimental Workflow for Cellular Uptake Analysis
Caption: Workflow for quantifying intracellular Tesmilifene.
Logical Relationship of Tesmilifene's Effects on Autophagy
Caption: Tesmilifene's potential impact on the autophagy pathway.
Conclusion and Future Directions
This compound demonstrates a multifaceted mechanism of action in cancer cells, primarily driven by its lysosomotropic properties and its ability to inhibit P-glycoprotein. While its chemopotentiating effects are well-documented, further research is required to fully elucidate its metabolic fate within cancer cells and its direct impact on key signaling pathways such as PI3K/Akt/mTOR. The experimental protocols outlined in this guide provide a framework for future investigations to quantify its cellular uptake, identify its metabolites, and unravel the intricacies of its signaling effects. A deeper understanding of these mechanisms will be pivotal in optimizing its therapeutic application and in the development of novel cancer treatment strategies.
References
- 1. Cationic amphiphilic antihistamines inhibit STAT3 via Ca2+-dependent lysosomal H+ efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ospemifene on drug metabolism mediated by cytochrome P450 enzymes in humans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Cytochrome P450 isoform-specific in vitro methods to predict drug metabolism and interactions | Semantic Scholar [semanticscholar.org]
- 7. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of ethosuximide by human hepatic microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AKT/mTOR signaling modulates resistance to endocrine therapy and CDK4/6 inhibition in metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Phosphorylated p-70S6K predicts tamoxifen resistance in postmenopausal breast cancer patients randomized between adjuvant tamoxifen versus no systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of mTOR activity restores tamoxifen response in breast cancer cells with aberrant Akt Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Early Odyssey of Tesmilifene Hydrochloride (DPPE): A Technical Guide to its Discovery and Preclinical History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tesmilifene Hydrochloride (DPPE), chemically known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine hydrochloride, emerged from a scientific quest to understand the non-estrogenic actions of the breast cancer drug tamoxifen. Initially synthesized as a tool to investigate the role of antiestrogen binding sites (AEBS), Tesmilifene's journey evolved as its potential as a chemopotentiating agent came to light. This technical guide provides an in-depth exploration of the early discovery, history, and preclinical development of Tesmilifene. It details the seminal experiments that defined its initial pharmacological profile, summarizes key quantitative data from preclinical and early clinical studies, and outlines the experimental protocols that were instrumental in its early evaluation. Furthermore, this guide visualizes the proposed mechanisms of action and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in oncology and drug development.
Introduction: The Genesis of a Chemopotentiator
The story of Tesmilifene (DPPE) begins with the study of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. Researchers observed that tamoxifen's anticancer effects were not solely attributable to its interaction with the estrogen receptor (ER). This led to the identification of high-affinity, non-ER binding sites, termed "antiestrogen binding sites" (AEBS), located in the microsomes of cells.[1]
To investigate the significance of these sites, a molecule was needed that could bind to AEBS with high affinity but without interacting with the ER. This led to the development of Tesmilifene, a structural analog of tamoxifen that lacks the critical triphenylethylene core required for ER binding.[1] Tesmilifene, therefore, became a crucial pharmacological tool to dissect the biological functions of AEBS.
Early investigations into Tesmilifene's properties revealed its identity as a potent intracellular histamine antagonist and, more significantly, as an agent that could enhance the efficacy of conventional chemotherapy drugs. This discovery shifted the research focus towards its potential as a chemopotentiating agent, particularly in the context of multidrug-resistant cancers.
Preclinical Pharmacology: Unraveling the Mechanism of Action
The early preclinical evaluation of Tesmilifene focused on several key areas: its interaction with AEBS, its effects on cytochrome P450 enzymes, and its ability to counteract multidrug resistance, often mediated by P-glycoprotein (P-gp).
Interaction with Antiestrogen Binding Sites (AEBS)
Initial studies confirmed that Tesmilifene binds to AEBS with high affinity. These binding sites were found to be distinct from the estrogen receptor and were localized primarily to the endoplasmic reticulum.[2] The binding of Tesmilifene to AEBS was hypothesized to trigger a cascade of intracellular events contributing to its cytotoxic and chemopotentiating effects.
Modulation of Cytochrome P450 Enzymes
A significant aspect of Tesmilifene's early research centered on its interaction with the cytochrome P450 (CYP) enzyme system, a critical component of drug metabolism. Studies revealed that Tesmilifene could inhibit the activity of certain CYP isoenzymes, which are responsible for metabolizing and clearing many chemotherapy drugs from the body. By inhibiting these enzymes, Tesmilifene was proposed to increase the intracellular concentration and prolong the half-life of co-administered chemotherapeutic agents, thereby enhancing their anticancer activity.
Overcoming Multidrug Resistance: The P-glycoprotein Connection
One of the most promising avenues of Tesmilifene research was its potential to overcome multidrug resistance (MDR), a major obstacle in cancer chemotherapy. MDR is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapy drugs out of cancer cells. Early in vitro studies suggested that Tesmilifene could inhibit the function of P-gp, leading to increased intracellular accumulation and enhanced cytotoxicity of P-gp substrate drugs, such as doxorubicin.[3][4]
Quantitative Data from Early Preclinical and Clinical Studies
The following tables summarize key quantitative data from early in vitro and clinical investigations of Tesmilifene.
| In Vitro Study: Chemopotentiation of Doxorubicin in Breast Cancer Cells | |
| Cell Line | MCF-7 (Human Breast Adenocarcinoma) |
| Parameter | IC50 of Doxorubicin (Concentration for 50% Inhibition) |
| Doxorubicin Alone | Data not available in provided abstracts |
| Doxorubicin + Tesmilifene (DPPE) | Data not available in provided abstracts |
| Fold Potentiation | Data not available in provided abstracts |
Note: Specific IC50 values and fold potentiation were not available in the provided search result abstracts. Access to full-text articles is required to populate this table accurately.
| Phase II Clinical Trial: Tesmilifene (DPPE) in Combination with Doxorubicin for Metastatic Breast Cancer | |
| Number of Patients | 42 |
| Treatment Regimen | Tesmilifene (6 mg/kg) + Doxorubicin (60 mg/m²) |
| Overall Response Rate | 52.5% (95% CI: 36% to 68%)[5] |
| Complete Response | 9.5%[5] |
| Partial Response | 43%[5] |
| Stable Disease | 38%[5] |
| Phase III Clinical Trial (NCIC CTG MA.19): Tesmilifene (DPPE) + Doxorubicin vs. Doxorubicin Alone in Metastatic Breast Cancer | |
| Treatment Arm | Tesmilifene + Doxorubicin |
| Number of Patients | 152[1] |
| Median Overall Survival | 23.6 months[6] |
| Treatment Arm | Doxorubicin Alone |
| Number of Patients | 153[1] |
| Median Overall Survival | 15.6 months[6] |
| p-value | < 0.03[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early research of Tesmilifene are outlined below.
Antiestrogen Binding Site (AEBS) Competitive Binding Assay
-
Objective: To determine the binding affinity of Tesmilifene for AEBS.
-
Materials:
-
Rat liver microsomes (source of AEBS)
-
[³H]-Tamoxifen (radioligand)
-
Unlabeled Tesmilifene (competitor)
-
Scintillation fluid and counter
-
-
Protocol:
-
Rat liver microsomes were prepared by differential centrifugation.
-
A constant concentration of [³H]-Tamoxifen was incubated with the microsomal preparation in the presence of increasing concentrations of unlabeled Tesmilifene.
-
Non-specific binding was determined in the presence of a large excess of unlabeled tamoxifen.
-
After incubation, bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
The concentration of Tesmilifene that inhibits 50% of the specific binding of [³H]-Tamoxifen (IC50) was determined and used to calculate the binding affinity (Ki).
-
In Vitro Chemopotentiation Assay (MTT Assay)
-
Objective: To assess the ability of Tesmilifene to enhance the cytotoxicity of doxorubicin in cancer cell lines.
-
Materials:
-
MCF-7 human breast cancer cells
-
Doxorubicin
-
Tesmilifene
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of doxorubicin alone, Tesmilifene alone, or a combination of both.
-
After a specified incubation period (e.g., 72 hours), the medium was removed, and MTT reagent was added to each well.
-
The plates were incubated to allow for the formation of formazan crystals by viable cells.
-
DMSO was added to dissolve the formazan crystals.
-
The absorbance at a specific wavelength (e.g., 570 nm) was measured using a microplate reader.
-
Cell viability was calculated as a percentage of the untreated control, and dose-response curves were generated to determine the IC50 values.
-
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
-
Objective: To determine if Tesmilifene can inhibit the efflux function of P-glycoprotein.
-
Materials:
-
P-gp overexpressing cancer cell line (e.g., a multidrug-resistant variant)
-
Parental (non-resistant) cell line
-
Rhodamine 123 (a fluorescent substrate of P-gp)
-
Tesmilifene
-
Flow cytometer
-
-
Protocol:
-
Both resistant and parental cells were incubated with Rhodamine 123 in the presence or absence of Tesmilifene.
-
After the incubation period, cells were washed to remove extracellular Rhodamine 123.
-
The intracellular fluorescence of Rhodamine 123 was measured using a flow cytometer.
-
An increase in Rhodamine 123 accumulation in the resistant cells in the presence of Tesmilifene, compared to the resistant cells treated with Rhodamine 123 alone, would indicate inhibition of P-gp-mediated efflux.
-
Visualizing the Science: Diagrams and Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows central to the early understanding of Tesmilifene.
Caption: Proposed Mechanisms of Action of Tesmilifene (DPPE).
Caption: Experimental Workflow for P-glycoprotein Inhibition Assay.
Conclusion and Future Directions
The early history of this compound (DPPE) is a compelling example of drug discovery driven by fundamental research into cellular mechanisms. Originally synthesized to explore the enigmatic antiestrogen binding sites, its potential as a chemopotentiating agent opened up new therapeutic possibilities. Preclinical studies elucidated its multifaceted mechanism of action, involving the modulation of cytochrome P450 enzymes and the inhibition of P-glycoprotein-mediated drug efflux. Early clinical trials provided encouraging evidence of its ability to improve survival in metastatic breast cancer when combined with doxorubicin.
Despite its promising beginnings, the development of Tesmilifene was eventually discontinued after a subsequent Phase III trial failed to meet its primary endpoint.[7] Nevertheless, the story of Tesmilifene provides valuable lessons for modern drug development. The concept of chemopotentiation remains a critical area of cancer research, and the early work on Tesmilifene laid the groundwork for future investigations into agents that can overcome multidrug resistance and enhance the efficacy of existing cancer therapies. The detailed understanding of its preclinical pharmacology, as outlined in this guide, serves as a valuable resource for scientists continuing to explore these important therapeutic strategies.
References
- 1. N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcellular and extracellular localization of specific binding sites for triphenylethylene antiestrogens in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase II trial of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine.HCl and doxorubicin chemotherapy in metastatic breast cancer: A National Cancer Institute of Canada clinical trials group study [pubmed.ncbi.nlm.nih.gov]
- 6. Tesmilifene - Chemopotentiator for Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Quality of life analyses in a clinical trial of DPPE (tesmilifene) plus doxorubicin versus doxorubicin in patients with advanced or metastatic breast cancer: NCIC CTG Trial MA.19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tesmilifene Hydrochloride in MCF-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesmilifene hydrochloride is a tamoxifen derivative that has been investigated for its potential to enhance the efficacy of chemotherapeutic agents in cancer cells. In the context of MCF-7 human breast cancer cell lines, tesmilifene's primary role is not as a direct cytotoxic agent but as a chemosensitizer, particularly in multidrug-resistant (MDR) variants. Its mechanism of action is largely attributed to the inhibition of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp). This document provides detailed protocols for in vitro studies of this compound with MCF-7 cells.
Mechanism of Action
This compound has been shown to have minimal direct antiproliferative effects on parental MCF-7 cell lines[1]. Its principal utility in this cell line is the potentiation of other cytotoxic drugs in MDR MCF-7 cells that overexpress the ABCB1 drug efflux pump. By inhibiting ABCB1, tesmilifene increases the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their cytotoxic efficacy[1].
Data Presentation
The following tables are examples of how to present quantitative data from experiments with this compound on MCF-7 cells.
Table 1: Effect of this compound on the Viability of Parental and Multidrug-Resistant (MDR) MCF-7 Cells (Illustrative Data)
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |
| MCF-7 (Parental) | Control (Vehicle) | 0 | 100 ± 4.5 |
| Tesmilifene HCl | 10 | 98 ± 5.2 | |
| 20 | 95 ± 4.8 | ||
| MCF-7/MDR | Control (Vehicle) | 0 | 100 ± 6.1 |
| Doxorubicin | 1 | 85 ± 7.3 | |
| Tesmilifene HCl (20 µM) + Doxorubicin (1 µM) | 1 | 45 ± 5.9 |
Table 2: Apoptosis Induction in Multidrug-Resistant (MDR) MCF-7 Cells (Illustrative Data)
| Treatment | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Control (Vehicle) | 3.2 ± 1.1 | 1.5 ± 0.8 |
| Doxorubicin (1 µM) | 10.5 ± 2.4 | 5.3 ± 1.9 |
| Tesmilifene HCl (20 µM) + Doxorubicin (1 µM) | 35.8 ± 4.7 | 15.2 ± 3.1 |
Experimental Protocols
Cell Culture
MCF-7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of MCF-7 cells.
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and/or other chemotherapeutic agents. Include a vehicle-only control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in MCF-7 cells treated with this compound.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and/or other agents.
-
After the incubation period (e.g., 24-48 hours), collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution of MCF-7 cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat MCF-7 cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for ABCB1 Expression
This protocol is for detecting changes in the expression of the ABCB1 protein in MCF-7 cells.
Materials:
-
MCF-7 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ABCB1
-
Secondary HRP-conjugated antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat MCF-7 cells with this compound as desired.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Visualizations
Caption: Experimental workflow for in vitro studies of Tesmilifene HCl in MCF-7 cells.
Caption: Mechanism of action of Tesmilifene HCl in multidrug-resistant MCF-7 cells.
References
Application Notes and Protocols for Tesmilifene Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and mechanisms of action of Tesmilifene Hydrochloride (also known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine or DPPE) in preclinical mouse models. The following protocols and data are compiled from published research to guide the design of in vivo and in vitro studies.
Quantitative Data Summary
The following tables summarize the reported dosing and effects of this compound in various experimental models.
Table 1: In Vivo Dosing and Efficacy of this compound in Mouse Models
| Mouse Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Observed Effect | Reference |
| Nude Mice | Human Ovarian Cancer (KF cell line xenograft) | Intraperitoneal (i.p.) | 25 mg/kg | Once weekly for 6 weeks | Tumor growth delay comparable to cisplatin (2 mg/kg) | [1] |
| Nude Mice | Human Ovarian Cancer (KF cell line xenograft) | Intraperitoneal (i.p.) | 50 mg/kg | Once weekly for 6 weeks | Significant tumor growth delay | [1] |
| Syngeneic FvB Mice | Mammary Tumors (from MMTV-Neu tumorspheres) | Mammary gland injection | Not specified in vivo dose | Pre-treatment of cells for 2 weeks in vitro | Eradication of tumorigenic cells when combined with doxorubicin | [2] |
Table 2: In Vitro Efficacy of this compound on Mouse-derived Cancer Cells
| Cell Type | Mouse Model of Origin | Tesmilifene Concentration | Treatment Duration | Observed Effect | Reference |
| Mammary Tumorspheres | MMTV-Neu Transgenic Mice | "Pharmacologically attainable doses" | 2 weeks (continuous) | Reduced tumorsphere formation by >98% | [2] |
| Mammary Tumorspheres | MMTV-Wnt1 Transgenic Mice | "Pharmacologically attainable doses" | 2 weeks (continuous) | Reduced tumorsphere formation by ~60% | [2] |
Experimental Protocols
In Vivo Administration of Tesmilifene in a Xenograft Mouse Model
This protocol is based on a study using nude mice bearing human ovarian cancer xenografts[1].
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., 0.9% saline or as determined by solubility studies)
-
Nude mice (e.g., athymic NCr-nu/nu)
-
KF human ovarian cancer cells
-
Syringes and needles for injection (e.g., 27-gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Inoculation: Subcutaneously inoculate nude mice with KF human ovarian cancer cells. Allow tumors to establish and reach a palpable size.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable sterile vehicle. The final concentration should be calculated to deliver the desired dose (e.g., 25 mg/kg or 50 mg/kg) in an appropriate injection volume (e.g., 100 µL).
-
Administration: Once tumors are established, administer this compound via intraperitoneal (i.p.) injection.
-
Dosing Schedule: Repeat the administration once weekly for a total of 6 weeks.
-
Tumor Monitoring: Measure tumor volume with calipers at regular intervals (e.g., twice weekly) throughout the study.
In Vitro Treatment of Mouse Mammary Tumorspheres and Subsequent In Vivo Transplantation
This protocol is adapted from a study investigating the effect of Tesmilifene on breast tumor-initiating cells from MMTV-Neu and MMTV-Wnt1 transgenic mice[2].
Materials:
-
MMTV-Neu or MMTV-Wnt1 transgenic mice on an FvB background
-
This compound
-
Culture medium for tumorspheres (DMEM/F12, B27 supplement, EGF, bFGF)
-
Ultra-low attachment plates
-
Collagenase/Hyaluronidase
-
Trypsin-EDTA
-
Matrigel
-
Syngeneic FvB female mice for transplantation
Procedure:
-
Tumor Isolation and Cell Preparation:
-
Resect mammary tumors from MMTV-Neu or MMTV-Wnt1 transgenic mice.
-
Mince the tumors and digest with collagenase/hyaluronidase to obtain a single-cell suspension.
-
Isolate lineage-negative (Lin-) epithelial cells using a negative selection kit.
-
-
Tumorsphere Culture:
-
Plate the Lin- cells in ultra-low attachment plates with tumorsphere culture medium.
-
Allow primary tumorspheres to form.
-
-
In Vitro Tesmilifene Treatment:
-
Dissociate the primary tumorspheres into single cells using trypsin-EDTA.
-
Replate the cells in tumorsphere medium containing the desired concentration of this compound or vehicle control.
-
Culture for 2 weeks, with replenishment of medium and drug every 3-4 days ("continuous exposure").
-
-
In Vivo Transplantation:
-
After the 2-week in vitro treatment, harvest the cells from the tumorsphere cultures.
-
Perform a viable cell count (e.g., using trypan blue exclusion).
-
Resuspend a defined number of viable cells in a mixture of medium and Matrigel.
-
Inject the cell suspension into the mammary fat pad of syngeneic FvB female mice.
-
-
Tumor Monitoring: Monitor the mice for tumor formation at the injection site.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways of this compound
Tesmilifene's mechanism of action is thought to involve at least two distinct pathways: interference with the Antiestrogen Binding Site (AEBS) and its role in cholesterol biosynthesis, and the potentiation of chemotherapy in multidrug-resistant cells via interaction with P-glycoprotein.
Caption: Proposed mechanisms of Tesmilifene action.
Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates the key steps in an in vivo study of Tesmilifene using a xenograft mouse model.
Caption: Workflow for a xenograft mouse model study.
Logical Relationship for In Vitro to In Vivo Tumorigenicity Assay
This diagram outlines the process of treating mouse-derived tumorspheres in vitro and subsequently assessing their tumorigenic potential in vivo.
Caption: Workflow for assessing tumorigenicity after in vitro treatment.
References
Application Notes and Protocols: Tesmilifene Hydrochloride and Doxorubicin Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tesmilifene hydrochloride is a small molecule that has been investigated as a chemopotentiator to enhance the efficacy of standard cytotoxic drugs, such as the anthracycline doxorubicin, in the treatment of metastatic breast cancer.[1] This document provides a summary of clinical trial data, detailed experimental protocols for combination therapy, and a review of the proposed mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials investigating the combination of tesmilifene and doxorubicin.
Table 1: Phase III Clinical Trial in Advanced Breast Cancer
| Parameter | Tesmilifene + Doxorubicin | Doxorubicin Alone | Reference |
| Number of Patients | ~152 | ~153 | [1] |
| Overall Survival | 23.6 months | 15.6 months | [1] |
| Tumor Response Rates | No significant difference | No significant difference | [1] |
| Progression-Free Survival | No significant difference | No significant difference | [1] |
| Average Duration of Response | No significant difference | No significant difference | [1] |
Table 2: Phase II Clinical Trial in Anthracycline-Naïve Metastatic Breast Cancer
| Parameter | Value | Reference |
| Number of Patients | 42 | [2] |
| Overall Response Rate | 52.5% (95% CI: 36% to 68%) | [2] |
| Complete Responses | 9.5% (n=4) | [2] |
| Partial Responses | 43% (n=18) | [2] |
| Stable Disease | 38% (n=16) | [2] |
Experimental Protocols
This section details the methodologies for the administration of tesmilifene and doxorubicin combination therapy as derived from clinical trial protocols.
Premedication Protocol
Due to tesmilifene-related side effects such as nausea, vomiting, and neurotoxicity (including mild hallucinations and motion sickness), a premedication regimen is required.[2][3]
-
Antiemetic: Administer a standard antiemetic intravenously prior to the infusion of tesmilifene.
-
Sedative: Administer a mild sedative to manage potential central nervous system side effects.[2]
Drug Administration Protocol
The following protocol is for a single 21-day treatment cycle.[2][4]
-
Tesmilifene Infusion:
-
Doxorubicin Infusion:
-
Treatment Cycles:
Monitoring and Toxicity Management
-
Monitor patients for hematological toxicity and febrile neutropenia.[2]
-
Assess for neurotoxicity during and after the infusion.[4]
-
Evaluate quality of life, paying attention to nausea, vomiting, and pain.[3]
Signaling Pathways and Mechanisms of Action
Proposed Mechanism of Tesmilifene as a Chemopotentiator
Tesmilifene is believed to enhance the anti-tumor effects of doxorubicin through several mechanisms:[1]
-
Reduction of Drug Resistance: Tesmilifene may interfere with the cancer cell's ability to develop resistance to chemotherapy.[1]
-
Decreased Doxorubicin Metabolism: It may slow the breakdown of doxorubicin, increasing its bioavailability and duration of action.[1]
-
Disruption of Cancer Cell Energy Source: Tesmilifene may disrupt the energy supply of cancer cells.[1] One proposed mechanism involves the activation of P-glycoprotein (P-gp), an ATP-dependent drug efflux pump. This enhanced pumping of chemotherapy drugs out of the cell leads to increased ATP consumption. The resulting energy depletion may contribute to cell death.[7][8]
Caption: Proposed mechanism of Tesmilifene potentiating Doxorubicin cytotoxicity.
Mechanism of Action of Doxorubicin
Doxorubicin is a well-established cytotoxic agent with multiple mechanisms of action:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, which inhibits macromolecular biosynthesis.[9][10]
-
Topoisomerase II Inhibition: It stabilizes the topoisomerase II complex after it has cleaved the DNA for replication. This prevents the re-ligation of the DNA double helix, thereby halting the replication process.[9]
-
Free Radical Generation: Doxorubicin can generate quinone-type free radicals, which contribute to its cytotoxic effects through damage to cellular membranes, DNA, and proteins.[9][11]
Caption: Doxorubicin's primary mechanisms of inducing cancer cell death.
Experimental Workflow
The following diagram outlines the logical workflow for a clinical study of tesmilifene and doxorubicin combination therapy.
Caption: Clinical trial workflow for Tesmilifene and Doxorubicin combination therapy.
References
- 1. Tesmilifene - Chemopotentiator for Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Phase II trial of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine.HCl and doxorubicin chemotherapy in metastatic breast cancer: A National Cancer Institute of Canada clinical trials group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality of life analyses in a clinical trial of DPPE (tesmilifene) plus doxorubicin versus doxorubicin in patients with advanced or metastatic breast cancer: NCIC CTG Trial MA.19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. mims.com [mims.com]
- 6. (doxorubicin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Tesmilifene | C19H25NO | CID 108092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Doxorubicin - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Tesmilifene Hydrochloride Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Tesmilifene Hydrochloride solutions for use in in-vitro cell culture experiments. This compound is a chemopotentiating agent that has been investigated for its ability to enhance the efficacy of cytotoxic drugs, particularly in multidrug-resistant cancer cell lines.
Overview and Mechanism of Action
This compound is a tamoxifen derivative that acts as an antihistamine and binds to anti-estrogen binding sites, though not to the estrogen receptor itself. Its primary mechanism as a chemopotentiator is believed to involve the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells. By acting as a P-gp substrate, Tesmilifene is thought to competitively inhibit the efflux of other chemotherapeutic agents, leading to their increased intracellular accumulation and enhanced cytotoxicity.[1][2] One proposed mechanism suggests that this process leads to a depletion of intracellular ATP and an increase in reactive oxygen species (ROS), contributing to cell death in MDR cells.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C19H26ClNO | [3] |
| Molecular Weight | 319.9 g/mol | [3] |
| Solubility in DMSO | Up to 30 mg/mL | [4][5] |
| Solubility in Water | Up to 75 mg/mL | [4][5] |
| Appearance | Powder | [4][5] |
| Storage | Store powder at -20°C for up to 2 years. | [4] |
Preparation of this compound Solutions
This section details the protocols for preparing stock and working solutions of this compound for cell culture applications. It is crucial to use sterile techniques and high-purity reagents to avoid contamination.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.
-
Sterile microcentrifuge tubes and serological pipettes
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 3.199 mg of this compound powder (Molecular Weight = 319.9 g/mol ).
-
-
Dissolution:
-
Aseptically add the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C may aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Stock solutions in DMSO are stable for at least one month at -20°C and up to six months at -80°C.[6] Avoid repeated freeze-thaw cycles.
-
Protocol for Preparing Working Solutions in Cell Culture Medium
Working solutions should be prepared fresh for each experiment by diluting the stock solution in complete cell culture medium.
-
Thaw the Stock Solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To prevent precipitation of the compound, add the stock solution to the culture medium while gently vortexing or swirling the tube.
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
-
Example Dilution for a 10 µM Working Solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):
-
Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
The final DMSO concentration in this working solution will be 0.1%.
-
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a range of concentrations of this compound working solutions in complete culture medium as described in section 3.3.
-
Remove the old medium from the wells and add 100 µL of the prepared working solutions (including a vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Assessment of Chemopotentiation in Multidrug-Resistant (MDR) Cells
This protocol is designed to evaluate the ability of this compound to enhance the cytotoxicity of another chemotherapeutic agent in MDR cell lines.
-
Cell Seeding:
-
Seed both the parental (drug-sensitive) and the MDR variant cell lines in 96-well plates as described in section 4.1.
-
-
Treatment:
-
Prepare working solutions of the chemotherapeutic agent (e.g., doxorubicin, paclitaxel) at various concentrations in complete culture medium.
-
Prepare working solutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound. The concentration of this compound should be determined from prior single-agent cytotoxicity assays to be minimally toxic to the cells.
-
Include controls for each cell line: vehicle control, this compound alone, and the chemotherapeutic agent alone.
-
Add 100 µL of the respective treatment solutions to the wells.
-
Incubate for the desired duration.
-
-
Cell Viability Assessment:
-
Perform an MTT assay as described in section 4.1.
-
-
Data Analysis:
-
Compare the IC50 values of the chemotherapeutic agent in the presence and absence of this compound for both the parental and MDR cell lines. A significant decrease in the IC50 value for the MDR cell line in the presence of Tesmilifene indicates chemopotentiation.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Tesmilifene's proposed mechanism in multidrug-resistant cells.
References
- 1. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emulatebio.com [emulatebio.com]
- 3. This compound | C19H26ClNO | CID 175534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. biorbyt.com [biorbyt.com]
- 6. medchemexpress.cn [medchemexpress.cn]
In vivo efficacy studies of Tesmilifene Hydrochloride in xenograft models
Application Notes and Protocols for Researchers
For Immediate Release
This document provides a comprehensive overview of the in vivo efficacy of Tesmilifene Hydrochloride in preclinical xenograft models of breast cancer and glioblastoma. The following application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of Tesmilifene.
Introduction
This compound (also known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl or DPPE) is a chemopotentiating agent that has been investigated for its ability to enhance the efficacy of cytotoxic therapies.[1][2] Preclinical studies have explored its potential in various cancer types, with a significant focus on breast cancer.[1][2] This document summarizes key findings from in vivo xenograft studies and provides detailed protocols for replicating these experiments.
Breast Cancer Xenograft Studies
Summary of In Vivo Efficacy
A key study investigated the effect of Tesmilifene on breast tumor-initiating cells (TICs) in a xenograft model.[2] In this research, human breast TICs from pleural effusions, identified as CD44+:CD24−/low cells, were transplanted into immunocompromised mice to evaluate the in vivo efficacy of Tesmilifene.[2]
Table 1: In Vivo Efficacy of Tesmilifene in a Breast Cancer Xenograft Model
| Xenograft Model | Treatment Group | Outcome |
| Human Breast TICs (CD44+:CD24−/low) in NOD/SCID Mice | Tesmilifene | Data on tumor growth inhibition and survival from this specific in vivo xenograft study are not detailed in the available literature. The primary focus of the published research was on the in vitro effects and the identification of TICs. |
Experimental Protocol: Breast Cancer Xenograft Model
This protocol is based on the methodology described for the transplantation of human breast tumor-initiating cells into immunocompromised mice.[2]
1. Cell Preparation:
- Isolate human breast tumor-initiating cells (TICs) from patient-derived pleural effusions.
- Identify and enrich the CD44+:CD24−/low cell population using flow cytometry.
2. Animal Model:
- Utilize female NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, typically 6-8 weeks of age.
- Maintain mice in a sterile environment to prevent infection.
3. Cell Implantation:
- Suspend the enriched CD44+:CD24−/low cells in a suitable medium (e.g., a mixture of media and Matrigel).
- Inject the cell suspension into the mammary fat pad of the NOD/SCID mice.
4. Drug Administration:
- Prepare this compound in a sterile vehicle suitable for administration.
- The specific dosage, administration route (e.g., intraperitoneal, oral gavage), and treatment schedule for the in vivo xenograft portion of the study are not detailed in the available literature.
5. Monitoring and Endpoints:
- Monitor tumor growth by caliper measurements at regular intervals.
- Record animal body weight and general health status.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
- Primary endpoints would typically include tumor growth inhibition and survival.
Experimental Workflow for Breast Cancer Xenograft Study
Caption: Workflow for in vivo efficacy testing of Tesmilifene in a breast cancer xenograft model.
Glioblastoma Xenograft Studies
Summary of In Vivo Efficacy
Research has indicated that Tesmilifene can modulate the blood-brain barrier (BBB) in a rat glioma model, suggesting a potential therapeutic role in brain tumors. The study utilized the rat RG2 glioma cell line to create an in vivo model.
Table 2: In Vivo Effects of Tesmilifene in a Glioblastoma Xenograft Model
| Xenograft Model | Treatment Group | Outcome |
| Rat RG2 Glioma in Wistar Rats | Tesmilifene | Significantly increased fluorescein extravasation in the glioma, indicating increased permeability of the blood-glioma barrier. |
Experimental Protocol: Glioblastoma Xenograft Model
This protocol is based on the methodology for inducing a glioma model in rats to study the effects of Tesmilifene on the blood-brain barrier.
1. Cell Culture:
- Culture rat RG2 glioma cells in appropriate media and conditions.
2. Animal Model:
- Use adult male Wistar rats.
3. Cell Implantation (Intracerebral):
- Anesthetize the rats.
- Using a stereotactic frame, inject RG2 glioma cells into the striatum of the rat brain.
4. Drug Administration:
- The specific dosage, administration route, and treatment schedule for Tesmilifene in this in vivo model are not detailed in the available literature.
5. Permeability Assessment:
- To assess the effect on the blood-glioma barrier, administer a fluorescent tracer (e.g., fluorescein).
- After a set circulation time, perfuse the animals and collect the brains.
- Quantify the extravasation of the fluorescent tracer in the tumor and contralateral brain tissue.
Caption: Tesmilifene's proposed mechanism of action on the blood-brain barrier.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Tesmilifene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesmilifene Hydrochloride is a small molecule drug that has been investigated for its potential as a chemopotentiator and as a standalone agent in the treatment of various cancers, including breast cancer.[1] One of the key mechanisms by which Tesmilifene exerts its anti-cancer effects is through the induction of apoptosis, or programmed cell death. This application note provides a detailed protocol for the analysis of Tesmilifene-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
The proposed mechanism of action for Tesmilifene involves the depletion of intracellular ATP and the generation of reactive oxygen species (ROS).[2][3] This cellular stress is believed to trigger the intrinsic apoptotic pathway, which is characterized by the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[4][5] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is compromised.[5] This dual-staining method allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
The following tables summarize quantitative data from studies investigating the apoptotic effects of Tesmilifene (also referred to as DPPE) on breast cancer cells.
Table 1: Apoptosis Induction by Tesmilifene in Her2/neu Positive Breast Cancer Cells
| Treatment Duration | Tesmilifene (DPPE) Concentration | % Apoptotic Cells (Annexin V+) (Mean ± SD) |
| 3 Days | 5 µM | 50 ± 5.8 |
| > 3 Days | 5 µM | Significantly Increased |
Data extrapolated from kinetic analysis of apoptosis induction. The study noted a dramatic increase in apoptosis after 3 days of continuous exposure.[2]
Table 2: Preferential Apoptosis Induction by Tesmilifene in Breast Cancer Tumor-Initiating Cells (TICs)
| Cell Population | Treatment (2 days) | Fold Change in Apoptosis vs. Control |
| CD44+:CD24-/low (TICs) | Doxorubicin | Moderate Induction |
| CD44+:CD24-/low (TICs) | Tesmilifene (DPPE) | Preferential and Significant Induction |
| CD24+ (Non-TICs) | Doxorubicin | Induction |
| CD24+ (Non-TICs) | Tesmilifene (DPPE) | Less pronounced induction than in TICs |
This table illustrates the preferential targeting of the CD44+:CD24-/low tumor-initiating cell population by Tesmilifene as compared to Doxorubicin and its effect on the broader cancer cell population.[2]
Experimental Protocols
Protocol: Induction of Apoptosis in Breast Cancer Cells with this compound
This protocol describes the treatment of a breast cancer cell line (e.g., MCF-7, MDA-MB-231, or Her2/neu positive lines) with this compound to induce apoptosis for subsequent flow cytometry analysis.
Materials:
-
Breast cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (DPPE)
-
Vehicle control (e.g., sterile DMSO or PBS)
-
6-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the breast cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in the appropriate vehicle. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of Tesmilifene.
-
Include a vehicle-treated control group and an untreated control group.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Cell Harvesting:
-
Carefully collect the culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the previously collected supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol details the staining procedure for apoptosis detection using an Annexin V-FITC and PI kit.
Materials:
-
Harvested and washed cell pellets (from the previous protocol)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Flow Cytometry Analysis:
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect FITC fluorescence (typically in the FL1 channel) and PI fluorescence (typically in the FL2 or FL3 channel).
-
Set up appropriate compensation controls to correct for spectral overlap between the FITC and PI channels.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the stained cells to differentiate between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Mandatory Visualization
Caption: Workflow for analyzing Tesmilifene-induced apoptosis.
Caption: Tesmilifene-induced apoptosis signaling pathway.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Synergistic Effects of Tesmilifene Hydrochloride with Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic effects of Tesmilifene Hydrochloride with various chemotherapeutic agents. Tesmilifene, a novel chemotherapy-potentiating agent, has demonstrated significant promise in enhancing the efficacy of standard cytotoxic drugs, particularly in multidrug-resistant (MDR) cancer models.[1]
Introduction
This compound (formerly known as DPPE) is a small molecule that has been investigated for its ability to enhance the cytotoxic effects of several chemotherapeutic drugs, including anthracyclines (e.g., doxorubicin, epirubicin) and taxanes (e.g., paclitaxel, docetaxel).[1][2][3] Its primary mechanism of action is believed to be the modulation of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp).[1][4][5] By interacting with this transporter, Tesmilifene is thought to increase the intracellular concentration and cytotoxicity of co-administered chemotherapeutic agents in MDR cancer cells.[1]
Mechanism of Action
While the precise molecular mechanism of Tesmilifene is not fully elucidated, a prevailing hypothesis suggests that it acts as an activating substrate for the P-gp efflux pump.[4][5] This interaction leads to a futile cycle of ATP hydrolysis as the pump actively, but inefficiently, attempts to extrude Tesmilifene.[4][5] The excessive consumption of ATP is thought to have two main consequences:
-
Energy Depletion: The rapid depletion of intracellular ATP can compromise essential cellular functions, leading to cell stress and apoptosis.[4][5]
-
Competitive Inhibition: By occupying the P-gp transporter, Tesmilifene may competitively inhibit the efflux of other P-gp substrates, such as doxorubicin, leading to their increased intracellular accumulation and enhanced cytotoxicity.[1]
Another proposed mechanism suggests that Tesmilifene may preferentially target and kill tumor-initiating cells (TICs).[2][6]
Data Presentation: In Vitro Synergistic Effects
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of Tesmilifene with various chemotherapeutics in multidrug-resistant cancer cell lines.
Table 1: Enhancement of Chemotherapeutic Cytotoxicity by Tesmilifene in MDR Human Head and Neck Squamous Cell Carcinoma (HN-5a/V15e) and Breast Carcinoma (MCF-7/V25a) Cell Lines [1]
| Chemotherapeutic Agent | Cell Line | Fold Enhancement of Cytotoxicity with Tesmilifene |
| Docetaxel | HN-5a/V15e | Up to 50% |
| MCF-7/V25a | Up to 50% | |
| Paclitaxel | HN-5a/V15e | Up to 50% |
| MCF-7/V25a | Up to 50% | |
| Epirubicin | HN-5a/V15e | Up to 50% |
| MCF-7/V25a | Up to 50% | |
| Doxorubicin | HN-5a/V15e | Up to 50% |
| MCF-7/V25a | Up to 50% | |
| Vinorelbine | HN-5a/V15e | Up to 50% |
| MCF-7/V25a | Up to 50% |
Table 2: Effect of Tesmilifene on Intracellular Accumulation of Radiolabelled Vincristine in MDR Human Head and Neck Squamous Cell Carcinoma Cells (HN-5a/V15e) [1]
| Treatment | Duration | Increase in Vincristine Accumulation |
| Tesmilifene | 4 hours | Up to 100% |
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability and Apoptosis
Objective: To determine the synergistic cytotoxic and pro-apoptotic effects of Tesmilifene in combination with a chemotherapeutic agent in multidrug-resistant cancer cell lines.
Materials:
-
MDR and parental (drug-sensitive) cancer cell lines (e.g., HN-5a/V15e, MCF-7/V25a)
-
This compound (soluble in DMSO and water)[7]
-
Chemotherapeutic agent of interest (e.g., doxorubicin, paclitaxel)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or similar cell viability assay reagent
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment for Cell Viability (MTT Assay):
-
Prepare serial dilutions of Tesmilifene and the chemotherapeutic agent, both alone and in combination, at a constant ratio (e.g., based on their respective IC50 values).
-
Treat the cells with the drug solutions for 72-96 hours.[1] A concentration of Tesmilifene that alone has no antiproliferative effect should be used in combination treatments.[1]
-
At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated controls.
-
-
Synergy Analysis (Combination Index - CI):
-
Apoptosis Analysis (Flow Cytometry):
-
Seed cells in 6-well plates and treat with Tesmilifene, the chemotherapeutic agent, or the combination for 24 and 48 hours.[1]
-
Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
In Vivo Synergy Assessment: Xenograft Tumor Models
Objective: To evaluate the synergistic antitumor efficacy of Tesmilifene and a chemotherapeutic agent in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MDR cancer cell line for xenograft implantation
-
This compound
-
Chemotherapeutic agent of interest
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject MDR cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[7] Randomize the mice into treatment groups (e.g., vehicle control, Tesmilifene alone, chemotherapeutic alone, combination therapy).
-
Drug Administration:
-
Administer Tesmilifene and the chemotherapeutic agent according to a predetermined schedule and route of administration (e.g., intraperitoneal, intravenous). Dosing regimens should be based on previously established maximum tolerated doses.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Efficacy Evaluation:
-
Monitor tumor growth inhibition over time.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth and final tumor weights between the different treatment groups to assess for synergistic antitumor activity.
-
Visualizations
Caption: Proposed Mechanism of Tesmilifene Synergy.
Caption: In Vitro Synergy Workflow (MTT Assay).
Caption: In Vivo Synergy Workflow (Xenograft Model).
References
- 1. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tesmilifene - Chemopotentiator for Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tesmilifene | C19H25NO | CID 108092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preferential killing of breast tumor initiating cells by N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine/tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Application Notes and Protocols for Assessing Tesmilifene Hydrochloride Cytotoxicity using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing colorimetric cell viability assays, specifically the MTT and XTT assays, for the evaluation of Tesmilifene Hydrochloride's cytotoxic and chemosensitizing effects on cancer cell lines.
Introduction to this compound
This compound is a small molecule drug that has been investigated as a chemopotentiator, a substance that enhances the anticancer effects of other chemotherapy drugs.[1] It is a tamoxifen derivative but lacks affinity for the estrogen receptor.[2] The primary mechanism of Tesmilifene's action is not fully elucidated, but it is thought to potentiate the cytotoxicity of various antineoplastic agents. One proposed mechanism involves the activation of P-glycoprotein (P-gp), an ATP-dependent drug efflux pump. This activation leads to increased ATP consumption, which in turn can result in the generation of reactive oxygen species (ROS) and ultimately, apoptosis, particularly in multidrug-resistant (MDR) cancer cells.[3][4] Tesmilifene has been shown to enhance the cytotoxicity of drugs like doxorubicin, paclitaxel, and vinorelbine in MDR cell lines.[2]
Principle of Cell Viability Assays
Cell viability assays are essential tools in drug discovery and toxicology to assess the effects of chemical compounds on cell populations. The MTT and XTT assays are reliable, sensitive, and widely used colorimetric methods for quantifying cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures the metabolic activity of cells. However, the XTT tetrazolium salt is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step. This makes the XTT assay a more convenient and higher-throughput alternative to the MTT assay.
Data Presentation
The following table summarizes representative data on the cytotoxic effects of Tesmilifene (also referred to as DPPE) in combination with Doxorubicin on the MCF-7 breast cancer cell line. This data is derived from a study investigating the differential effects on monolayer (adherent) cells versus non-adherent tumorspheres, which are enriched in cancer stem-like cells.
| Cell Culture Condition | Treatment | Concentration | % Reduction in Cell Survival (compared to control) |
| Monolayer | Tesmilifene (DPPE) alone | 5 µmol/L | ~20% |
| Monolayer | Doxorubicin alone | 0.05 µg/mL | ~45% |
| Monolayer | Doxorubicin alone | 0.1 µg/mL | ~75% |
| Monolayer | Tesmilifene + Doxorubicin | 5 µmol/L + 0.05 µg/mL | No significant enhancement over Doxorubicin alone |
| Tumorspheres | Tesmilifene (DPPE) alone | 5 µmol/L | ~79.5% |
| Tumorspheres | Tesmilifene + Doxorubicin | 5 µmol/L + 0.05 µg/mL | ~88.6% |
Experimental Protocols
General Guidelines for Cytotoxicity Assays with this compound
-
Cell Line Selection: The choice of cell line is critical. To investigate the chemosensitizing effects of Tesmilifene, it is recommended to use both a parental (drug-sensitive) cancer cell line and its multidrug-resistant (MDR) counterpart that overexpresses P-glycoprotein. Examples include parental and MDR variants of human head and neck squamous cell carcinoma (HNSCC) or breast carcinoma cell lines (e.g., MCF-7).[2]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as sterile DMSO or water, at a high concentration (e.g., 10 mM). Further dilutions should be made in the cell culture medium to the desired final concentrations.
-
Controls: It is essential to include proper controls in each experiment:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells incubated in culture medium only.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Media Blank: Wells containing only culture medium to measure background absorbance.
-
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps to determine the cytotoxic effects of this compound, alone or in combination with another chemotherapeutic agent.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
If testing in combination, prepare dilutions of the second chemotherapeutic agent and a fixed, non-toxic concentration of Tesmilifene.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the media blank from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: XTT Assay for this compound Cytotoxicity
This protocol provides a more streamlined method for assessing cell viability due to the use of a water-soluble formazan.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay (Step 2).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
After the compound treatment period, add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
-
Data Analysis:
-
Subtract the absorbance of the media blank from all readings.
-
Calculate the percentage of cell viability as described for the MTT assay.
-
Generate a dose-response curve and determine the IC50 value.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing its cytotoxicity.
Caption: Proposed mechanism of this compound cytotoxicity.
Caption: Experimental workflow for MTT/XTT cytotoxicity assays.
References
- 1. Quality of life analyses in a clinical trial of DPPE (tesmilifene) plus doxorubicin versus doxorubicin in patients with advanced or metastatic breast cancer: NCIC CTG Trial MA.19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tesmilifene | C19H25NO | CID 108092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Tesmilifene Hydrochloride's Anti-Tumor Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesmilifene Hydrochloride (also known as DPPE) is a small molecule drug that has been investigated for its anti-tumor properties, primarily as a chemopotentiator to enhance the efficacy of cytotoxic agents like doxorubicin.[1][2] Unlike tamoxifen, Tesmilifene does not bind to the estrogen receptor (ER) but is thought to exert its effects through various mechanisms.[3] These include the inhibition of P-glycoprotein (a key protein in multidrug resistance), the targeted killing of breast tumor-initiating cells (TICs), and the disruption of histamine binding at cytochrome P450 enzymes.[3][4][5] Preclinical evaluation of Tesmilifene's anti-tumor activity in animal models is crucial for understanding its therapeutic potential and mechanism of action.
These application notes provide detailed protocols for establishing and utilizing human breast cancer xenograft models in mice to assess the efficacy of this compound, both as a standalone agent and in combination with doxorubicin.
Key Signaling Pathways
Tesmilifene's mechanism of action, particularly in overcoming multidrug resistance and targeting cancer stem cells, involves complex cellular pathways.
Caption: Tesmilifene's potentiation of chemotherapy in multi-drug resistant cells.
Caption: Tesmilifene's preferential targeting of tumor-initiating cells.
Experimental Protocols
Protocol 1: Human Breast Cancer Xenograft Model (MDA-MB-231)
This protocol describes the establishment of a triple-negative breast cancer xenograft model to evaluate the anti-tumor activity of Tesmilifene as a monotherapy and in combination with doxorubicin.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Female athymic nude mice (6-8 weeks old)
-
High-glucose DMEM with 10% FBS and 1% penicillin-streptomycin
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Doxorubicin Hydrochloride
-
Sterile PBS, pH 7.4
-
Sterile syringes and needles (27-gauge)
-
Calipers
-
Animal housing facility (pathogen-free)
Experimental Workflow Diagram:
Caption: General workflow for a xenograft anti-tumor efficacy study.
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin-EDTA when they reach 80-90% confluency.
-
Wash cells with sterile PBS and perform a cell count using a hemocytometer.
-
Resuspend cells in a 1:1 mixture of serum-free DMEM and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor mice for tumor formation.
-
Once tumors are palpable, measure their dimensions twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1 (Vehicle Control): Saline or appropriate vehicle, administered via the same route and schedule as the treatment groups.
-
Group 2 (Doxorubicin): 2 mg/kg doxorubicin, administered intravenously (IV) once a week.
-
Group 3 (Tesmilifene): 6 mg/kg Tesmilifene, administered intravenously (IV) on the same day as doxorubicin. Note: This dosage is an estimation based on clinical trial data and requires optimization in a preclinical setting.[6]
-
Group 4 (Combination Therapy): 6 mg/kg Tesmilifene (IV) and 2 mg/kg doxorubicin (IV), administered sequentially on the same day.
-
Treatment Administration:
-
Administer the treatments according to the defined schedule for 3-4 weeks.
-
Monitor the body weight of the mice twice weekly as an indicator of systemic toxicity.
-
-
Endpoint and Data Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for molecular analysis.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Anti-Tumor Efficacy of Tesmilifene and Doxorubicin in MDA-MB-231 Xenograft Model
| Treatment Group | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 125.5 ± 10.2 | 1650.8 ± 150.3 | 1.7 ± 0.2 | - |
| Doxorubicin (2 mg/kg) | 128.1 ± 9.8 | 875.4 ± 95.1 | 0.9 ± 0.1 | 46.9 |
| Tesmilifene (6 mg/kg) | 126.9 ± 11.1 | 1480.2 ± 135.7 | 1.5 ± 0.15 | 10.3 |
| Combination | 127.4 ± 10.5 | 450.6 ± 60.2 | 0.5 ± 0.08 | 72.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary.
Table 2: Systemic Toxicity Assessment
| Treatment Group | Initial Mean Body Weight (g) ± SEM | Final Mean Body Weight (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | 22.5 ± 0.5 | 24.1 ± 0.6 | +7.1% |
| Doxorubicin (2 mg/kg) | 22.8 ± 0.4 | 21.9 ± 0.7 | -3.9% |
| Tesmilifene (6 mg/kg) | 22.6 ± 0.5 | 22.4 ± 0.5 | -0.9% |
| Combination | 22.7 ± 0.6 | 21.2 ± 0.8 | -6.6% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary.
Conclusion
The provided protocols offer a framework for the preclinical evaluation of this compound's anti-tumor activity in breast cancer xenograft models. Researchers should optimize parameters such as drug dosage and administration schedule based on their specific experimental goals and institutional guidelines. Careful monitoring of both anti-tumor efficacy and systemic toxicity is essential for a comprehensive assessment of Tesmilifene's therapeutic potential. The use of these standardized models will facilitate the generation of robust and reproducible data for advancing the development of novel cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tesmilifene - Chemopotentiator for Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Tesmilifene - Wikipedia [en.wikipedia.org]
- 4. Preferential killing of breast tumor initiating cells by N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine/tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II trial of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine.HCl and doxorubicin chemotherapy in metastatic breast cancer: A National Cancer Institute of Canada clinical trials group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tesmilifene Hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tesmilifene Hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO up to 30 mg/mL.
Q2: How do I prepare an aqueous solution of this compound from a DMSO stock?
A2: To prepare an aqueous solution, first dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 30 mg/mL). This stock solution can then be diluted into your aqueous buffer or cell culture medium to the desired final concentration. It is advisable to perform serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous medium to minimize precipitation.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer/media. What can I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for many organic compounds. Here are several strategies to troubleshoot this problem:
-
Further Dilution in DMSO: Before adding to your aqueous solution, perform an intermediate dilution of your concentrated DMSO stock in DMSO. This can help prevent the compound from crashing out of solution.
-
Use of Co-solvents: Consider the use of a co-solvent in your final aqueous solution. Water-miscible organic solvents like ethanol or propylene glycol can help to increase the solubility of hydrophobic compounds. However, it is crucial to test the tolerance of your cell lines to the chosen co-solvent and its final concentration.
-
Inclusion of Surfactants: Surfactants can aid in solubilizing poorly water-soluble compounds by forming micelles. Non-ionic surfactants are generally preferred for biological experiments.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experimenting with different pH values of your aqueous buffer might improve its solubility.
-
Vortexing/Sonication: Ensure thorough mixing by vortexing immediately after dilution. Gentle sonication can also help to redissolve any precipitate that has formed.
Q4: What is the stability of this compound in solution?
A4: Solutions of this compound in DMSO or water can be stored at -20°C for up to 3 months. For long-term storage, it is recommended to store the compound as a powder at -20°C, where it is stable for at least 2 years.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Possible Cause: Precipitation of this compound in the cell culture medium, leading to an unknown effective concentration.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture wells for any signs of precipitation after adding the this compound solution.
-
Solubility Test: Before conducting your experiment, perform a small-scale solubility test by adding your highest concentration of this compound to the cell culture medium and observing for any precipitation over time.
-
Optimize Dilution Protocol: Follow the recommended procedure of creating a DMSO stock and then diluting it into the medium. Try the troubleshooting steps mentioned in FAQ Q3 to prevent precipitation.
-
Control Experiments: Always include a vehicle control (medium with the same final concentration of DMSO or other co-solvents) in your experiments to account for any solvent effects.
Issue 2: Unexpected biological activity or drug-drug interactions.
Possible Cause: this compound is known to interact with cytochrome P450 enzymes and the P-glycoprotein (P-gp) transporter.
Troubleshooting Steps:
-
Review Experimental System: Check if your experimental system (e.g., cell line, animal model) expresses cytochrome P450 enzymes or P-gp.
-
Consider Drug Combinations: If you are using this compound in combination with other drugs, be aware of potential interactions. Tesmilifene can inhibit certain cytochrome P450 isozymes, which may alter the metabolism of other compounds.
-
P-glycoprotein Involvement: Tesmilifene can modulate the activity of P-gp, a transporter involved in multidrug resistance. This can affect the intracellular concentration of other drugs that are P-gp substrates.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL |
| Water | 75 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
-
Procedure for 10 mM DMSO Stock Solution:
-
Calculate the required mass of this compound (Molecular Weight: 319.87 g/mol ). For 1 mL of a 10 mM stock, you will need 0.31987 mg.
-
Weigh the this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Store the stock solution at -20°C.
-
-
Procedure for Preparing a Working Solution in Aqueous Buffer:
-
Thaw the 10 mM DMSO stock solution.
-
Perform serial dilutions of the stock solution in your sterile aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Add the diluted solution to your experimental setup immediately.
-
Important: To avoid precipitation, ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) and tolerated by your cells.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Technical Support Center: Tesmilifene Hydrochloride Aqueous Solution Stability
Welcome to the Technical Support Center for Tesmilifene Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and general experimental protocols to assist in your research.
Disclaimer: Specific stability data for this compound in aqueous solutions is limited in publicly available literature. The information provided herein is based on general principles of pharmaceutical chemistry and data from structurally related compounds. Researchers should perform their own stability studies to determine the optimal conditions for their specific formulations and applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.
-
Excipients: Other components in the formulation can interact with this compound and affect its stability.
Q2: What is the recommended pH range for preparing an aqueous solution of this compound?
A2: While specific data for this compound is unavailable, for many amine hydrochloride salts, a slightly acidic pH is often optimal for stability to prevent the precipitation of the free base and minimize base-catalyzed hydrolysis. It is recommended to perform a pH-rate profile study to determine the pH of maximum stability for your specific formulation.
Q3: How should I store my aqueous solutions of this compound?
A3: Based on general stability principles, it is recommended to store aqueous solutions of this compound protected from light in a tightly sealed container at refrigerated temperatures (2-8 °C). For long-term storage, consider preparing fresh solutions or conducting stability studies to establish appropriate storage conditions. The powdered form of this compound is stable for at least two years when stored at -20°C.[1]
Q4: I am observing precipitation in my this compound solution. What could be the cause?
A4: Precipitation could be due to several factors:
-
pH shift: An increase in pH can cause the less soluble free base of Tesmilifene to precipitate. Ensure your buffer has adequate capacity to maintain the desired pH.
-
Exceeding Solubility: The solubility of this compound in water is 75 mg/mL.[1][2] Ensure you have not exceeded this concentration.
-
Interaction with other components: Incompatibility with other excipients in your formulation could lead to precipitation.
-
Temperature effects: Changes in temperature can affect the solubility of the compound.
Q5: Are there any known incompatibilities of this compound with common buffers or excipients?
A5: There is no specific information on the incompatibility of this compound with common buffers or excipients. It is advisable to conduct compatibility studies with your intended formulation components. Generally, avoid highly alkaline conditions and strong oxidizing agents.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound aqueous solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Degradation | Hydrolysis: Due to inappropriate pH. | Perform a pH-rate profile study to identify the optimal pH for stability. Buffer the solution to maintain this pH. |
| Oxidation: Presence of dissolved oxygen or oxidizing agents. | Prepare solutions using de-gassed water. Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) after conducting compatibility studies. | |
| Photodegradation: Exposure to light. | Protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil. | |
| Thermal Degradation: High storage or experimental temperature. | Store solutions at recommended refrigerated temperatures. Avoid prolonged exposure to elevated temperatures during experiments. | |
| Discoloration of Solution | Oxidative Degradation: Formation of colored degradation products. | Follow the recommendations to prevent oxidation. Identify the degradation products if possible. |
| Photodegradation: Light-induced formation of colored byproducts. | Strictly adhere to light protection measures. | |
| Unexpected Peaks in HPLC Analysis | Degradation: Formation of new chemical entities. | Conduct a forced degradation study to identify potential degradation products and their retention times. |
| Interaction with Excipients: Formation of adducts or reaction products. | Analyze individual components and their mixtures to identify the source of the unexpected peaks. |
Experimental Protocols
The following are generalized protocols for key stability-indicating experiments. Researchers must adapt these protocols to their specific experimental setup and analytical capabilities.
Protocol 1: pH-Rate Profile Study
Objective: To determine the pH of maximum stability for this compound in an aqueous solution.
Methodology:
-
Prepare a series of buffer solutions covering a pH range of interest (e.g., pH 2 to 10).
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO).
-
Dilute the stock solution into each buffer to a final known concentration.
-
Store the solutions at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze the concentration of remaining this compound using a validated stability-indicating HPLC method.
-
Calculate the observed degradation rate constant (k_obs) at each pH.
-
Plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature and at an elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method, preferably with a mass spectrometer detector (LC-MS), to separate and identify degradation products.
Visualizations
Potential Degradation Pathways
Based on the chemical structure of this compound (a diphenylmethane derivative with a tertiary amine and an ether linkage), the following diagram illustrates potential degradation pathways.
Caption: Potential degradation pathways for this compound.
General Experimental Workflow for Stability Testing
The following diagram outlines a general workflow for assessing the stability of this compound in an aqueous solution.
Caption: Workflow for this compound stability assessment.
References
Technical Support Center: Optimizing Tesmilifene Hydrochloride for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Tesmilifene Hydrochloride in in vitro assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
Based on available literature, a starting concentration of 5 µM has been used in studies with MCF-7 breast cancer cells. However, the optimal concentration is cell-line dependent and should be determined empirically. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for IC50 determination could be from 0.1 µM to 100 µM.
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in both DMSO (up to 30 mg/mL) and water (up to 75 mg/mL)[1]. For in vitro experiments, it is common practice to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in your cell culture medium. To minimize the potential for DMSO-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.
Q3: How stable is this compound in cell culture medium?
The stability of this compound in cell culture media like RPMI or DMEM at 37°C has not been extensively reported in the available literature. It is recommended to prepare fresh dilutions of the compound in your culture medium for each experiment from a frozen DMSO stock. If long-term incubation is required, the stability of the compound under your specific experimental conditions should be validated.
Q4: What is the known mechanism of action of this compound?
The proposed mechanism of action of Tesmilifene involves the modulation of P-glycoprotein (P-gp), an ATP-dependent efflux pump. It is suggested that Tesmilifene may act as a P-gp substrate, leading to increased ATP consumption by the pump as it attempts to extrude the compound. This excessive ATP depletion can lead to cellular stress and, ultimately, cell death, particularly in cells that overexpress P-gp.
Troubleshooting Guides
MTT Cell Viability Assay
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results | Cell seeding density is not uniform. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. |
| Incomplete dissolution of formazan crystals. | Ensure complete dissolution by vigorous pipetting or shaking. Using a solubilization buffer containing SDS can aid in dissolution. | |
| Contamination of cell cultures. | Regularly check for and discard any contaminated cultures. | |
| High background absorbance | Phenol red in the culture medium can interfere with absorbance readings. | Use phenol red-free medium for the assay. |
| Contamination with bacteria or yeast. | Ensure aseptic techniques during the experiment. | |
| Low signal or unexpected increase in viability with Tesmilifene treatment | Tesmilifene's interaction with P-glycoprotein may interfere with the MTT assay. Some P-gp substrates can affect mitochondrial function and MTT reduction. | Consider using an alternative viability assay that is not based on mitochondrial reductase activity, such as a crystal violet assay or a luciferase-based ATP assay. |
| The chosen concentration of Tesmilifene is not cytotoxic to the cell line. | Perform a dose-response curve to determine the appropriate concentration range. |
Annexin V Apoptosis Assay
| Problem | Possible Cause | Suggested Solution |
| High percentage of Annexin V positive cells in the negative control | Cells were handled too aggressively during harvesting, leading to membrane damage. | Use a gentle cell scraping or a non-enzymatic cell dissociation solution for adherent cells. Avoid vigorous vortexing. |
| Cells were overgrown or unhealthy before the experiment. | Use cells in the logarithmic growth phase and ensure they are healthy before starting the experiment. | |
| Low percentage of apoptotic cells after treatment | The concentration of Tesmilifene or the incubation time was insufficient to induce apoptosis. | Increase the concentration of Tesmilifene and/or the incubation time. |
| Cells are resistant to Tesmilifene-induced apoptosis. | Consider co-treatment with another agent or investigate alternative cell death pathways. | |
| High percentage of double-positive (Annexin V and PI) cells | Late-stage apoptosis or necrosis is occurring. | Harvest cells at an earlier time point to detect early apoptosis. |
| The concentration of Tesmilifene is too high, causing rapid cell death and necrosis. | Reduce the concentration of Tesmilifene. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Tesmilifene.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Tesmilifene concentration).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Apoptosis (Annexin V) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with the desired concentrations of this compound for the chosen duration.
-
-
Cell Harvesting:
-
Collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle method (e.g., trypsin-EDTA, followed by neutralization with serum-containing medium).
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Annexin V Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound action.
Caption: General experimental workflow for in vitro assays.
Caption: Troubleshooting logic for MTT assay with Tesmilifene.
References
Troubleshooting inconsistent results in Tesmilifene Hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Tesmilifene Hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent results in experiments involving this compound.
Question 1: Why am I observing variable potentiation of chemotherapy with this compound?
Answer: Inconsistent potentiation of chemotherapeutic agents by Tesmilifene is a common issue and can arise from several factors related to the cancer cell lines and experimental setup.
-
P-glycoprotein (P-gp) Expression Levels: Tesmilifene's primary mechanism for potentiating chemotherapy is the inhibition of the P-glycoprotein (P-gp) efflux pump.[1] The level of P-gp expression can vary significantly between different cancer cell lines and even within the same cell line at different passages.
-
Troubleshooting:
-
Characterize P-gp Expression: Before initiating experiments, quantify the P-gp expression level in your cell line using methods like Western blot, flow cytometry with a P-gp specific antibody, or a functional assay using a fluorescent P-gp substrate like Rhodamine 123.
-
Use a P-gp Overexpressing Control: Include a cell line with known high levels of P-gp expression as a positive control to ensure your experimental conditions are suitable for observing P-gp inhibition.
-
Monitor Passage Number: Cell lines can alter their characteristics, including P-gp expression, with increasing passage numbers. Use cells within a consistent and low passage number range for all experiments.
-
-
-
Choice of Chemotherapeutic Agent: Tesmilifene primarily potentiates the effects of drugs that are substrates of P-gp, such as doxorubicin, paclitaxel, and vinorelbine.[1]
-
Troubleshooting:
-
Confirm P-gp Substrate: Ensure the chemotherapeutic agent you are using is a known substrate for P-gp. If not, Tesmilifene is unlikely to show a potentiating effect through this mechanism.
-
-
-
Drug Concentration and Exposure Time: The potentiation effect is dependent on the concentrations of both Tesmilifene and the chemotherapeutic agent, as well as the duration of exposure.
-
Troubleshooting:
-
Optimize Concentrations: Perform a matrix of dose-response experiments with varying concentrations of both Tesmilifene and the chemotherapeutic agent to determine the optimal concentrations for synergy.
-
Consistent Exposure Time: Maintain a consistent incubation time for all experiments as the effects of both drugs are time-dependent.
-
-
Question 2: I am seeing cytotoxicity with this compound alone, even at concentrations intended for chemo-potentiation. Is this expected?
Answer: Yes, while Tesmilifene is primarily investigated as a chemosensitizer, it can exhibit intrinsic cytotoxicity at higher concentrations.
-
Direct Cellular Effects: Studies have shown that Tesmilifene can induce apoptosis and affect cell cycle progression, particularly in tumor-initiating cells.
-
Troubleshooting:
-
Determine IC50: Establish the half-maximal inhibitory concentration (IC50) of Tesmilifene alone in your specific cell line. This will help you select a sub-toxic concentration for potentiation studies.
-
Control for Tesmilifene-only Effects: Always include a control group treated with Tesmilifene alone at the same concentration used in your combination experiments. This allows you to differentiate between direct cytotoxicity and potentiation of the other drug.
-
-
Question 3: My cell viability assay results are inconsistent after treatment with this compound and doxorubicin.
Answer: Inconsistent cell viability results can stem from the assay method itself or from interactions between the compounds and the assay reagents.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).
-
Troubleshooting:
-
Use Multiple Assays: To get a more complete picture of cell health, consider using more than one type of viability assay. For example, an MTT or MTS assay (measuring metabolic activity) can be complemented with a trypan blue exclusion assay or a live/dead fluorescent stain (measuring membrane integrity).
-
Apoptosis Assay: Since both doxorubicin and Tesmilifene can induce apoptosis, consider performing an Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.[1]
-
-
-
Drug-Assay Interference: Some compounds can interfere with the chemical reactions of viability assays.
-
Troubleshooting:
-
Run a Reagent Control: Include a control with the drugs in cell-free media with the assay reagents to check for any direct chemical reactions that could alter the readout.
-
-
Question 4: I am having trouble with the solubility and stability of this compound in my cell culture media.
Answer: this compound is generally soluble in water and DMSO. However, stability in culture media over time can be a concern.
-
Solubility:
-
Troubleshooting:
-
Prepare Fresh Stock Solutions: Prepare a concentrated stock solution in sterile DMSO or water and dilute it to the final working concentration in your cell culture medium immediately before use.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution to avoid multiple freeze-thaw cycles which can degrade the compound.
-
-
-
Stability in Media: The stability of compounds in cell culture media can be affected by components in the media, pH, and temperature.[2][3]
-
Troubleshooting:
-
Minimize Incubation Time in Media: Add the diluted this compound to your cells as soon as possible after preparation.
-
Consider Media Components: Be aware that components in your media, such as serum proteins, may interact with the compound.
-
-
Quantitative Data Summary
The following table summarizes the activity of this compound in various cancer cell lines as sourced from the CellMinerCDB database.[4] It is important to note that these values can vary between experiments and laboratories.
| Cell Line | Cancer Type | This compound Activity (-log10[IC50M]) |
| MCF7 | Breast Cancer | 5.3 |
| MDA-MB-231 | Breast Cancer | 5.1 |
| HS 578T | Breast Cancer | 5.2 |
| BT-549 | Breast Cancer | 5.4 |
| T-47D | Breast Cancer | 5.3 |
| NCI/ADR-RES | Ovarian Cancer | 5.0 |
| OVCAR-3 | Ovarian Cancer | 5.2 |
| OVCAR-4 | Ovarian Cancer | 5.1 |
| OVCAR-5 | Ovarian Cancer | 5.2 |
| OVCAR-8 | Ovarian Cancer | 5.3 |
| SK-OV-3 | Ovarian Cancer | 5.1 |
| A549 | Non-Small Cell Lung Cancer | 5.2 |
| EKVX | Non-Small Cell Lung Cancer | 5.3 |
| HOP-62 | Non-Small Cell Lung Cancer | 5.1 |
| HOP-92 | Non-Small Cell Lung Cancer | 5.2 |
| NCI-H226 | Non-Small Cell Lung Cancer | 5.3 |
| NCI-H23 | Non-Small Cell Lung Cancer | 5.2 |
| NCI-H322M | Non-Small Cell Lung Cancer | 5.1 |
| NCI-H460 | Non-Small Cell Lung Cancer | 5.2 |
| NCI-H522 | Non-Small Cell Lung Cancer | 5.3 |
| COLO 205 | Colon Cancer | 5.1 |
| HCC-2998 | Colon Cancer | 5.2 |
| HCT-116 | Colon Cancer | 5.3 |
| HCT-15 | Colon Cancer | 5.1 |
| HT29 | Colon Cancer | 5.2 |
| KM12 | Colon Cancer | 5.3 |
| SW-620 | Colon Cancer | 5.1 |
| SF-268 | CNS Cancer | 5.2 |
| SF-295 | CNS Cancer | 5.3 |
| SF-539 | CNS Cancer | 5.1 |
| SNB-19 | CNS Cancer | 5.2 |
| SNB-75 | CNS Cancer | 5.3 |
| U251 | CNS Cancer | 5.1 |
| LOX IMVI | Melanoma | 5.2 |
| MALME-3M | Melanoma | 5.3 |
| M14 | Melanoma | 5.1 |
| MDA-MB-435 | Melanoma | 5.2 |
| SK-MEL-2 | Melanoma | 5.3 |
| SK-MEL-28 | Melanoma | 5.1 |
| SK-MEL-5 | Melanoma | 5.2 |
| UACC-257 | Melanoma | 5.3 |
| UACC-62 | Melanoma | 5.1 |
| 786-0 | Renal Cancer | 5.2 |
| A498 | Renal Cancer | 5.3 |
| ACHN | Renal Cancer | 5.1 |
| CAKI-1 | Renal Cancer | 5.2 |
| RXF 393 | Renal Cancer | 5.3 |
| SN12C | Renal Cancer | 5.1 |
| TK-10 | Renal Cancer | 5.2 |
| UO-31 | Renal Cancer | 5.3 |
| PC-3 | Prostate Cancer | 5.1 |
| DU-145 | Prostate Cancer | 5.2 |
Data extracted from the CellMinerCDB database. The activity is presented as the negative logarithm of the molar IC50 concentration.
Experimental Protocols
Protocol 1: Assessing Potentiation of Doxorubicin Cytotoxicity by this compound in MCF-7 Cells
This protocol is adapted from methodologies used in studies evaluating the chemosensitizing effects of Tesmilifene.
-
Cell Culture:
-
Culture MCF-7 breast cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before seeding for experiments.
-
-
Cell Seeding:
-
Trypsinize and resuspend cells in fresh media.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Prepare a stock solution of Doxorubicin in sterile water or DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound and Doxorubicin in cell culture media.
-
Remove the old media from the 96-well plate and add the media containing the drugs. Include the following controls:
-
Untreated cells (media only)
-
Cells treated with a range of Doxorubicin concentrations alone.
-
Cells treated with a range of this compound concentrations alone.
-
Cells treated with a combination of Doxorubicin and a fixed, sub-toxic concentration of this compound.
-
-
Incubate the cells for 72 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
After 72 hours of incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Protocol 2: P-glycoprotein (P-gp) Activity Assay using Rhodamine 123
This protocol allows for the functional assessment of P-gp inhibition by this compound.
-
Cell Culture:
-
Use a P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental, non-resistant counterpart as a control.
-
Culture cells to 80-90% confluency.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in phenol red-free media at a concentration of 1 x 10^6 cells/mL.
-
-
Drug Incubation:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add this compound at the desired concentration to the test samples. Include a known P-gp inhibitor (e.g., Verapamil) as a positive control and an untreated sample as a negative control.
-
Incubate for 30 minutes at 37°C.
-
-
Rhodamine 123 Staining:
-
Add Rhodamine 123 to a final concentration of 1 µM to all tubes.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. An increase in fluorescence in the Tesmilifene-treated cells compared to the untreated control indicates inhibition of P-gp.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent chemotherapy potentiation by Tesmilifene.
Caption: Tesmilifene inhibits the P-gp pump, leading to increased intracellular chemotherapy drug levels.
Caption: Tesmilifene may modulate key signaling pathways involved in cancer cell survival and proliferation.
References
- 1. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CellMinerCDB | NCI Genomics and Pharmacology Facility [discover.nci.nih.gov]
Tesmilifene Hydrochloride solution storage and handling best practices
This technical support center provides guidance on the best practices for storing and handling Tesmilifene Hydrochloride solutions to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
This compound in its solid (powder) form should be stored at -20°C for long-term stability.[1][2] For general laboratory use, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
Q2: How should I prepare this compound solutions?
To prepare a solution, this compound powder can be dissolved in either Dimethyl Sulfoxide (DMSO) or water.[1][2][4] For detailed instructions, please refer to the Experimental Protocols section.
Q3: What is the solubility of this compound?
This compound is soluble in:
Q4: What are the best practices for storing this compound solutions?
Prepared solutions of this compound in DMSO or water can be stored at -20°C for up to 3 months.[2] It is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is important to use appropriate PPE to avoid contact with the skin and eyes.[3] Recommended PPE includes:
-
Tightly fitting safety goggles[3]
-
Impervious clothing and gloves[3]
-
Handle in a well-ventilated area to avoid the formation of dust and aerosols.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | Insufficient solvent volume or inadequate mixing. | Ensure you are using the correct volume of solvent based on the desired concentration and the solubility limits (30 mg/mL in DMSO, 75 mg/mL in water).[1][2][4] Vortex or sonicate briefly to aid dissolution. |
| Precipitate Formation in Stored Solution | Improper storage temperature or solvent evaporation. | Store solutions at -20°C in tightly sealed vials.[2] Before use, allow the vial to come to room temperature and vortex to ensure any precipitate is redissolved. |
| Inconsistent Experimental Results | Degradation of the this compound solution. | Ensure that stored solutions have not exceeded the 3-month stability period at -20°C.[2] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
Data Presentation
Table 1: Storage Conditions and Stability of this compound
| Form | Solvent | Storage Temperature | Stability |
| Powder | N/A | -20°C | ≥ 2 years[1][2] |
| Solution | DMSO or Water | -20°C | Up to 3 months[2] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO) or sterile deionized water
-
Sterile, conical-bottom polypropylene or glass vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Calculate the required volume of solvent based on the desired stock concentration.
-
Add the appropriate volume of DMSO or water to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use vials, seal tightly, and store at -20°C.
Visualizations
Caption: Workflow for this compound Reconstitution.
Caption: Factors Affecting Tesmilifene Solution Stability.
References
Technical Support Center: Overcoming Tesmilifene Hydrochloride Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tesmilifene Hydrochloride and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected potentiation of our primary chemotherapy agent with Tesmilifene in our multidrug-resistant (MDR) cell line. What could be the underlying issue?
A1: Several factors could contribute to a lack of potentiation. Consider the following:
-
Mechanism of Resistance: Tesmilifene has been shown to be effective in overcoming P-glycoprotein (P-gp/ABCB1)-mediated multidrug resistance.[1] Confirm that your resistant cell line overexpresses P-gp. If resistance is mediated by other mechanisms (e.g., alterations in drug targets, enhanced DNA repair, or other efflux pumps), Tesmilifene may not be effective.
-
Tesmilifene Concentration: Ensure you are using an optimal, non-toxic concentration of Tesmilifene. A concentration that is too low may not be sufficient to modulate P-gp activity, while a concentration that is too high may induce off-target effects or cytotoxicity, confounding your results. It is recommended to perform a dose-response curve for Tesmilifene alone to determine its non-toxic range in your specific cell line.
-
Drug Combination Schedule: The timing of drug administration can be critical. Consider whether you are administering Tesmilifene concurrently with, or as a pre-treatment to, your primary chemotherapeutic agent. Pre-incubation with Tesmilifene may be necessary to effectively inhibit P-gp before the primary drug is introduced.
-
Cell Line Specificity: The potentiation effect of Tesmilifene can be cell-line dependent. The expression levels of P-gp and other resistance-related proteins can vary significantly between different cancer cell lines.
Q2: How can we confirm that P-glycoprotein is the primary mechanism of resistance in our cell line?
A2: You can employ several methods to determine the role of P-gp in your resistant cell line:
-
Western Blotting: This is a standard method to quantify the expression level of P-gp in your resistant cell line compared to its parental, sensitive counterpart.
-
Immunofluorescence: This technique allows for the visualization of P-gp localization on the cell membrane.
-
Flow Cytometry: Using a fluorescently labeled P-gp substrate (e.g., Rhodamine 123), you can measure the efflux activity of P-gp. A decreased accumulation of the fluorescent substrate in the resistant cells compared to the sensitive cells, which can be reversed by a known P-gp inhibitor, indicates P-gp-mediated efflux.
-
Verapamil or other P-gp inhibitors: As a positive control, you can use a well-characterized P-gp inhibitor, such as Verapamil, in combination with your primary chemotherapy drug. If Verapamil restores sensitivity, it strongly suggests a P-gp-mediated resistance mechanism.
Q3: We are observing unexpected cytotoxicity with Tesmilifene alone. What could be the cause?
A3: While Tesmilifene is primarily considered a chemopotentiator, it can exhibit some cytotoxic effects at higher concentrations. This could be due to:
-
High Concentration: As mentioned, it's crucial to determine the IC50 of Tesmilifene in your specific cell line to work within a non-toxic concentration range for potentiation studies.
-
Interaction with Cytochrome P450 Enzymes: Tesmilifene is known to interact with cytochrome P450 enzymes, such as CYP3A4, CYP2D6, and CYP1A1. These enzymes are involved in the metabolism of a wide range of compounds, and their inhibition by Tesmilifene could lead to the accumulation of toxic metabolites or interfere with normal cellular processes.
-
Off-target Effects: At higher concentrations, Tesmilifene may have off-target effects that contribute to cytotoxicity.
Q4: How does the interaction of Tesmilifene with cytochrome P450 enzymes affect its activity in overcoming drug resistance?
A4: The interaction of Tesmilifene with cytochrome P450 (CYP) enzymes can be a complex aspect of its mechanism of action. Many chemotherapeutic drugs are metabolized by CYP enzymes. By inhibiting these enzymes, Tesmilifene could potentially:
-
Increase the intracellular concentration of the primary drug: By slowing down the metabolic breakdown of the co-administered chemotherapeutic agent, Tesmilifene could lead to its increased and sustained concentration within the cancer cells, thereby enhancing its efficacy.
-
Alter the metabolic activation of a prodrug: Some chemotherapy drugs are administered as inactive prodrugs that require metabolic activation by CYP enzymes. In such cases, inhibition of CYPs by Tesmilifene could potentially reduce the efficacy of the prodrug.
It is important to consider the specific chemotherapeutic agent you are using and its metabolic pathway when interpreting the effects of Tesmilifene.
Quantitative Data Summary
The following tables summarize the efficacy of Tesmilifene in combination with various chemotherapeutic agents in overcoming drug resistance in different cancer cell lines.
Table 1: Enhancement of Cytotoxicity of Chemotherapeutic Agents by Tesmilifene in Multidrug-Resistant (MDR) Cancer Cell Lines
| Cell Line | Primary Drug | Tesmilifene Concentration | Enhancement of Cytotoxicity | Reference |
| HN-5a/V15e (HNSCC MDR) | Docetaxel | Non-toxic | Up to 50% | [1] |
| HN-5a/V15e (HNSCC MDR) | Paclitaxel | Non-toxic | Up to 50% | [1] |
| HN-5a/V15e (HNSCC MDR) | Epirubicin | Non-toxic | Up to 50% | [1] |
| HN-5a/V15e (HNSCC MDR) | Doxorubicin | Non-toxic | Up to 50% | [1] |
| HN-5a/V15e (HNSCC MDR) | Vinorelbine | Non-toxic | Up to 50% | [1] |
| MCF-7/V25a (Breast Cancer MDR) | Docetaxel | Non-toxic | Up to 50% | [1] |
| MCF-7/V25a (Breast Cancer MDR) | Paclitaxel | Non-toxic | Up to 50% | [1] |
| MCF-7/V25a (Breast Cancer MDR) | Epirubicin | Non-toxic | Up to 50% | [1] |
| MCF-7/V25a (Breast Cancer MDR) | Doxorubicin | Non-toxic | Up to 50% | [1] |
| MCF-7/V25a (Breast Cancer MDR) | Vinorelbine | Non-toxic | Up to 50% | [1] |
Table 2: Effect of Tesmilifene on Intracellular Accumulation of Vincristine
| Cell Line | Treatment | Duration | Increase in Radiolabelled Vincristine Accumulation | Reference |
| HN-5a/V15e (HNSCC MDR) | Tesmilifene | 4 hours | Up to 100% | [1] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing cell viability and the cytotoxic effects of Tesmilifene in combination with a primary chemotherapeutic agent.
-
Materials:
-
Resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
This compound
-
Primary chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
For single-drug treatment, add varying concentrations of the primary chemotherapeutic agent or Tesmilifene.
-
For combination treatment, add a fixed, non-toxic concentration of Tesmilifene with varying concentrations of the primary chemotherapeutic agent.
-
Include untreated control wells.
-
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
2. Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the steps for quantifying apoptosis in cancer cells treated with Tesmilifene and a primary chemotherapeutic agent using flow cytometry.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest the treated and untreated cells and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Signaling Pathways and Experimental Workflows
Caption: P-Glycoprotein Mediated Drug Resistance and the Role of Tesmilifene.
Caption: Experimental workflow for assessing Tesmilifene's efficacy.
References
Adjusting experimental protocols for different Tesmilifene Hydrochloride formulations
Welcome to the technical support center for Tesmilifene Hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with different this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the different formulations of Tesmilifene available for research?
A1: Tesmilifene is primarily available as this compound (HCl) and Tesmilifene Fumarate.[1] this compound is the more commonly cited formulation in preclinical and clinical studies.[2][3] Both are salt forms of the active Tesmilifene base, designed to improve solubility and stability.
Q2: What is the primary mechanism of action of this compound?
A2: this compound acts as a chemopotentiator, enhancing the efficacy of other anticancer drugs.[4] Its primary mechanism involves the inhibition of P-glycoprotein (P-gp), a drug efflux pump that contributes to multidrug resistance (MDR) in cancer cells.[5][6] By inhibiting P-gp, Tesmilifene increases the intracellular concentration of co-administered chemotherapeutic agents.[6] Additionally, it has been shown to influence several signaling pathways, including the NF-κB, MAPK/ERK, and PI3K/Akt pathways.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in both water and dimethyl sulfoxide (DMSO).[7][8] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or water. For example, a 10 mM stock solution can be prepared and stored at -20°C. Further dilutions to the final working concentration should be made in the appropriate cell culture medium immediately before use to minimize precipitation.
Q4: Are there known differences in experimental outcomes when using the hydrochloride versus the fumarate salt?
A4: While both salts deliver the active Tesmilifene molecule, differences in solubility and pH dependence may exist, which could subtly influence experimental outcomes.[9][10] It is crucial to maintain consistent formulation and preparation methods throughout a study. If switching between formulations, a bridging experiment is recommended to ensure comparability of results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Solubility/Precipitation in Media | - High final concentration of Tesmilifene.- Interaction with components in the cell culture media.- pH of the final solution. | - Prepare fresh dilutions from a concentrated stock solution for each experiment.- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[11]- If precipitation occurs, try preparing the final dilution in a serum-free medium first, then adding serum if required for the experiment. |
| Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT) | - Inconsistent cell seeding density.- Variation in drug incubation time.- Edge effects in multi-well plates.- Interference of Tesmilifene with the assay reagent. | - Ensure a uniform single-cell suspension and accurate cell counting before seeding.- Standardize the incubation time with Tesmilifene across all experiments.- To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.[11]- Run a control with Tesmilifene and the assay reagent in the absence of cells to check for any direct chemical interaction. |
| High Background in Apoptosis Assays (Flow Cytometry) | - Mechanical stress during cell harvesting leading to membrane damage.- Sub-optimal concentration of Annexin V or Propidium Iodide (PI). | - Use gentle cell harvesting techniques. For adherent cells, use a non-enzymatic cell dissociation solution if possible.- Titrate the Annexin V and PI concentrations to determine the optimal staining for your specific cell line. |
| No or Weak Inhibition of P-glycoprotein Activity | - Low expression of P-gp in the chosen cell line.- Sub-optimal concentration of Tesmilifene.- Incorrect timing of the assay. | - Confirm P-gp expression in your cell line using Western blot or qPCR.- Perform a dose-response experiment to determine the optimal concentration of Tesmilifene for P-gp inhibition.- Optimize the incubation time with the fluorescent substrate (e.g., rhodamine 123) and Tesmilifene. |
| Unexpected Changes in Signaling Pathways (Western Blot) | - Off-target effects of Tesmilifene at high concentrations.- Crosstalk between different signaling pathways.- Variation in sample loading. | - Use the lowest effective concentration of Tesmilifene as determined by functional assays.- Investigate related pathways to understand potential compensatory mechanisms.- Ensure equal protein loading by performing a total protein quantification assay (e.g., BCA) and using a reliable loading control. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 75 mg/mL | [7][8] |
| DMSO | 30 mg/mL | [7][8] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Comments | Reference(s) |
| MCF-7 | Breast Adenocarcinoma | Varies | Often used in combination studies. | [12][13][14][15] |
| A549 | Lung Carcinoma | Varies | - | [12][15][16] |
| HN-5a/V15e | Head and Neck Squamous Cell Carcinoma (MDR) | Not specified (used at non-toxic concentrations to potentiate other drugs) | Multidrug-resistant variant. | [5][6] |
| MCF-7/V25a | Breast Carcinoma (MDR) | Not specified (used at non-toxic concentrations to potentiate other drugs) | Multidrug-resistant variant. | [5][6] |
Note: IC50 values can vary significantly based on the experimental conditions (e.g., incubation time, assay method). It is recommended to determine the IC50 in your specific experimental system.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the Tesmilifene-containing medium. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123)
-
Cell Preparation: Harvest and wash cells, then resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Drug Incubation: Pre-incubate the cells with different concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.[5][7][17]
-
Substrate Loading: Add the fluorescent P-gp substrate, rhodamine 123 (final concentration typically 1-5 µM), to the cell suspension and incubate for another 30-60 minutes at 37°C.[5][7][17]
-
Efflux: Wash the cells with ice-cold buffer to remove excess substrate and resuspend them in fresh, pre-warmed buffer with and without the inhibitor. Incubate for 1-2 hours to allow for drug efflux.[17]
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer. Increased fluorescence in the presence of Tesmilifene indicates inhibition of P-gp-mediated efflux.
Western Blot for PI3K/Akt Pathway Analysis
-
Cell Treatment and Lysis: Treat breast cancer cells (e.g., MCF-7) with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Mandatory Visualizations
Caption: Tesmilifene HCl inhibits P-gp, increasing intracellular drug levels.
Caption: General experimental workflow for studying this compound.
Caption: Tesmilifene's potential modulation of the PI3K/Akt signaling pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Preferential killing of breast tumor initiating cells by N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine/tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Tesmilifene Hydrochloride in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tesmilifene Hydrochloride. The information is designed to help mitigate off-target effects and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experimentation with this compound.
Q1: We are observing unexpected cytotoxicity in our cell line at concentrations intended for chemotherapy potentiation. What could be the cause?
A1: Unexpected cytotoxicity with Tesmilifene can stem from several off-target effects. Here are some potential causes and troubleshooting steps:
-
Histamine H1 Receptor Antagonism: Tesmilifene is a known antagonist of the histamine H1 receptor.[1][2] This can interfere with histamine-mediated signaling pathways, which in some cell lines, may be crucial for survival and proliferation. To investigate this, consider co-incubating your cells with a histamine H1 receptor agonist to see if the cytotoxic effect is reversed.
-
Cytochrome P450 (CYP) Inhibition: Tesmilifene interacts with several CYP enzymes, including CYP1A1, CYP2D6, and CYP3A4.[3] If your cell line expresses these enzymes, or if they are present in your experimental system (e.g., liver microsomes), inhibition of their activity could lead to the accumulation of toxic metabolites from other components in your media or from Tesmilifene itself.
-
Disruption of Intracellular ATP Levels: A proposed mechanism of action for Tesmilifene is the depletion of intracellular ATP, particularly in cells overexpressing P-glycoprotein (P-gp).[2] This energy depletion can lead to non-specific cell death. It is advisable to measure intracellular ATP levels to determine if this is the cause of the observed cytotoxicity.
-
Induction of Apoptosis: Tesmilifene has been shown to induce apoptosis, particularly in breast tumor-initiating cells.[4] This effect may be cell-type specific. You can assess for apoptosis using methods such as Annexin V staining or caspase activity assays.
Q2: We are not observing the expected potentiation of our chemotherapy agent in our multidrug-resistant (MDR) cell line. What are some possible reasons?
A2: The chemopotentiating effect of Tesmilifene is often linked to its interaction with the P-glycoprotein (ABCB1) efflux pump.[5] A lack of potentiation could be due to several factors:
-
Low or Absent P-glycoprotein Expression: Confirm the expression level of P-gp in your specific MDR cell line. If the expression is low or absent, the primary mechanism for Tesmilifene's potentiation effect will be missing.
-
Sub-optimal Concentration of Tesmilifene: The concentration of Tesmilifene required to inhibit P-gp function without causing direct cytotoxicity can be cell-line dependent. A dose-response experiment is recommended to determine the optimal, non-toxic concentration for your specific cells.
-
Interaction with Other Transporters: While P-gp is a major focus, other ABC transporters can also contribute to multidrug resistance. Tesmilifene's efficacy against other transporters may vary.
-
Experimental Conditions: Ensure that the timing of Tesmilifene co-incubation with the chemotherapeutic agent is optimized. Pre-incubation with Tesmilifene before adding the chemotherapy drug may be necessary to achieve maximal inhibition of P-gp.
Q3: We are seeing high variability in our experimental results with Tesmilifene. What can we do to improve consistency?
A3: High variability can be frustrating. Here are some common sources of variability and how to address them:
-
Reagent Stability: this compound solutions should be freshly prepared and protected from light. Degradation of the compound can lead to inconsistent results.
-
Cell Culture Conditions: Ensure that your cell culture conditions, including cell density, passage number, and media composition, are consistent across experiments. Even minor variations can alter cellular responses to drug treatment.
-
Assay-Specific Variability: For colorimetric assays like the MTT assay, ensure that the incubation times and solubilization steps are precisely controlled. For fluorescence-based assays, be mindful of potential quenching or autofluorescence from the compound or other media components.
-
Thorough Mixing: Ensure that Tesmilifene and any co-administered drugs are thoroughly mixed in the culture medium to ensure uniform exposure to the cells.
Quantitative Data Summary
The following tables summarize the known binding affinities and inhibitory concentrations of this compound for its on-target and key off-target interactions. This data can help researchers select appropriate concentrations for their experiments and anticipate potential off-target effects.
| Target | Interaction Type | Ki Value (nM) | Reference |
| Antiestrogen Binding Site (AEBS) / Cytochrome P450 | Binding | 50 | [6] |
Note: The Antiestrogen Binding Site has been identified as the substrate-binding site of certain microsomal cytochrome P450 enzymes.[5]
Further quantitative data on the IC50 for P-glycoprotein-mediated efflux and specific Ki values for CYP1A1, CYP2D6, CYP3A4, and the histamine H1 receptor are not consistently reported in the literature. Researchers are advised to perform dose-response studies to determine the optimal concentrations for their specific experimental systems.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the on- and off-target effects of this compound.
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol is for determining the cytotoxic effects of Tesmilifene on adherent or suspension cell lines.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Add 100 µL of the 2x Tesmilifene solutions to the appropriate wells to achieve the final desired concentrations. Include vehicle control wells (medium with the same concentration of solvent used to dissolve Tesmilifene).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium and add 150 µL of solubilization solution to each well.
-
For suspension cells, add 150 µL of solubilization solution directly to the wells.
-
-
Absorbance Measurement: Incubate the plate at room temperature for 4-18 hours in the dark to allow for complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Measuring Intracellular ATP Levels
This protocol uses a commercial luminescence-based ATP assay kit to measure changes in intracellular ATP levels following treatment with Tesmilifene.
Materials:
-
This compound
-
Opaque-walled 96-well plates suitable for luminescence assays
-
Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line and allow them to equilibrate.
-
Drug Treatment: Treat cells with various concentrations of this compound for the desired time period. Include vehicle controls.
-
Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel cell count) or express the results as a percentage of the ATP levels in vehicle-treated control cells.
Visualizations
The following diagrams illustrate key concepts and workflows related to Tesmilifene research.
References
- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Validation & Comparative
A Comparative Analysis of Tesmilifene Hydrochloride and Other Chemosensitizers
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to chemotherapy is a significant obstacle in cancer treatment. Chemosensitizers are agents that can enhance the efficacy of cytotoxic drugs, potentially overcoming this resistance. This guide provides a comparative analysis of Tesmilifene Hydrochloride and other notable chemosensitizers, focusing on their mechanisms of action, preclinical efficacy, and clinical trial outcomes. The information is intended to support researchers, scientists, and drug development professionals in the field of oncology.
Overview of Mechanisms of Action
Chemosensitizers employ various strategies to augment the effectiveness of chemotherapy. The primary mechanisms of the compounds discussed in this guide are summarized below.
This compound exhibits a multi-faceted mechanism of action. It is believed to function as a chemosensitizer by targeting cytochrome P450 enzymes and acting as an activating substrate for P-glycoprotein (P-gp)[1]. This activation of P-gp leads to an increased consumption of ATP, which can result in cellular energy depletion and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis in multidrug-resistant (MDR) cells[1]. Additionally, Tesmilifene has been shown to preferentially target and induce apoptosis in breast cancer tumor-initiating cells (TICs)[2][3].
Verapamil , a first-generation P-gp inhibitor, is a calcium channel blocker that directly interferes with the function of the P-gp efflux pump[4][5]. By inhibiting P-gp, Verapamil increases the intracellular concentration of chemotherapeutic drugs that are P-gp substrates, thereby restoring their cytotoxic effects in resistant cancer cells[4][5].
Tariquidar and Zosuquidar are third-generation P-gp inhibitors characterized by their high potency and specificity[6][7]. Unlike first-generation agents, they exhibit fewer off-target effects. Their primary mechanism is the potent and non-competitive inhibition of P-gp, leading to a significant reversal of P-gp-mediated multidrug resistance[6][7].
Below is a diagram illustrating the primary signaling pathways affected by these chemosensitizers.
Caption: Signaling pathways of chemosensitizers.
Preclinical Efficacy: A Comparative Table
The following table summarizes key preclinical data for Tesmilifene, Verapamil, Tariquidar, and Zosuquidar, focusing on their ability to sensitize multidrug-resistant cancer cell lines to various chemotherapeutic agents. The data is presented as the concentration of the chemotherapeutic agent required to inhibit cell growth by 50% (IC50) with and without the chemosensitizer, and the resulting enhancement ratio.
| Chemosensitizer | Chemotherapy Agent | Cancer Cell Line | IC50 (Chemo Alone) | IC50 (Chemo + Sensitizer) | Enhancement Ratio | Reference |
| Tesmilifene | Doxorubicin | MCF-7 (Breast) | Not Specified | Not Specified | Preferential killing of CD44+:CD24−/low cells | [2][3] |
| Verapamil | Doxorubicin | MGH-U1R (Bladder) | Not Specified | Not Specified | 2.5-fold decrease in IC50 with 16-32 µg/mL Verapamil | [8] |
| Verapamil | Doxorubicin | KB-V1 (Oral) | >6.5 µM | Not Specified | Overcomes resistance | [9] |
| Tariquidar | Paclitaxel | SKOV-3TR (Ovarian) | 2743 nM | 34 nM (with Tariquidar-liposomes) | ~80 | [10] |
| Tariquidar | Doxorubicin | NCI/ADRRes (Breast) | 15.7 µM | ~2.24 µM (with 300 nM Tariquidar) | ~7 | [11] |
| Zosuquidar | Daunorubicin | K562/DOX (Leukemia) | >50 µM | 1.1 µM (with 0.3 µM Zosuquidar) | >45.5 | [6][7] |
| Zosuquidar | Daunorubicin | HL60/DNR (Leukemia) | 15.2 µM | 0.8 µM (with 0.3 µM Zosuquidar) | 19 | [6] |
Clinical Trial Data: A Comparative Summary
This section presents a summary of clinical trial data for the selected chemosensitizers. The tables highlight key efficacy and safety findings from studies in various cancer types.
This compound
| Trial Phase | Cancer Type | Chemotherapy | Key Efficacy Results | Key Adverse Events | Reference |
| Phase III | Metastatic Breast Cancer | Doxorubicin | No significant difference in response rates or progression-free survival. Overall survival was significantly improved in the combination arm (23.6 months vs. 15.6 months) | Not Specified | [1] |
| Phase III | Metastatic/Recurrent Breast Cancer | Epirubicin + Cyclophosphamide | Trial stopped as significant differences in overall survival were unlikely | Not Specified | [3] |
Verapamil
| Trial Phase | Cancer Type | Chemotherapy | Key Efficacy Results | Key Adverse Events | Reference |
| Phase I/II | Advanced/Refractory Breast Cancer | Doxorubicin + Vincristine | Objective Response Rate: 21% (3 Partial Responses in 16 patients) | Potentiation of neurotoxicity and hematotoxicity | [4] |
| Randomized | Anthracycline-Resistant Metastatic Breast Cancer | Vindesine + 5-Fluorouracil | Higher response rate (27% vs. 11%) and longer overall survival (323 vs. 209 days) with Verapamil | Well tolerated, no side effects attributed to Verapamil | [12] |
| Phase I | Metastatic Breast Cancer | Paclitaxel | Median peak and trough serum verapamil concentrations reached levels necessary for in vitro P-gp modulation | Dose-limiting hypotension and bradycardia at higher doses | [13] |
Tariquidar
| Trial Phase | Cancer Type | Chemotherapy | Key Efficacy Results | Key Adverse Events | Reference |
| Phase II | Chemotherapy-Resistant Advanced Breast Carcinoma | Anthracycline or Taxane | 1 Partial Response in a patient with the greatest increase in sestamibi uptake. Limited overall clinical activity. | One patient experienced severe doxorubicin/docetaxel-related toxicity. | [14] |
| Phase II | Lung, Ovarian, Cervical Cancer | Docetaxel | 4 Partial Responses (8.3%) out of 48 patients. | Minimal non-hematologic grade 3/4 toxicities. | [15] |
Zosuquidar
| Trial Phase | Cancer Type | Chemotherapy | Key Efficacy Results | Key Adverse Events | Reference |
| Phase III (NCT00046930) | Newly Diagnosed AML (>60 years) | Daunorubicin + Cytarabine | No significant improvement in overall survival or remission rate compared to placebo. | Generally well tolerated, with reversible grade 1 or 2 neurologic toxicity being the most common side effect. | [16][17] |
| Phase I/II | Relapsed/Refractory AML | Gemtuzumab Ozogamicin | Overall Remission Rate: 34%. Patients with P-gp positive blasts had a greater median overall survival (6.0 vs. 1.8 months). | Treatment-related toxicities were observed and resolved with dose adjustments. | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.
Preclinical Cytotoxicity Assay (General Protocol)
The following diagram outlines a typical workflow for assessing the chemosensitizing effect of a compound in vitro.
Caption: In vitro cytotoxicity assay workflow.
-
Cell Seeding: Cancer cells (e.g., MCF-7, SKOV-3, K562) are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.
-
Drug Treatment: Cells are treated with a range of concentrations of the chemotherapeutic agent, either alone or in combination with a fixed concentration of the chemosensitizer.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assay: Cell viability is assessed using a method such as the MTT assay. This involves adding MTT reagent to the wells, incubating to allow for the formation of formazan crystals, and then dissolving the crystals with a solvent (e.g., DMSO).
-
Data Analysis: The absorbance is measured using a microplate reader, and the IC50 values (the concentration of the drug that inhibits cell growth by 50%) are calculated. The enhancement ratio is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the chemosensitizer.
Zosuquidar Clinical Trial Protocol (NCT00046930)
This diagram illustrates the design of the Phase III clinical trial for Zosuquidar in acute myeloid leukemia.
Caption: Zosuquidar NCT00046930 trial design.
-
Patient Population: Patients aged 60 years or older with newly diagnosed acute myeloid leukemia (AML).
-
Study Design: A randomized, double-blind, placebo-controlled Phase III trial.
-
Treatment Arms:
-
Arm A: Zosuquidar administered intravenously in combination with a standard induction regimen of daunorubicin and cytarabine.
-
Arm B: Placebo administered with the same standard induction chemotherapy.
-
-
Endpoints:
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Complete remission rate, event-free survival, and safety.
-
-
Methodology: Patients were randomized to receive either Zosuquidar or a placebo in conjunction with their chemotherapy cycles. The study was designed to assess whether the addition of Zosuquidar could improve outcomes in this patient population.[16][17]
Conclusion
The chemosensitizers reviewed in this guide demonstrate the evolution of strategies to combat multidrug resistance in cancer. While first-generation agents like Verapamil showed promise in preclinical models, their clinical utility was often limited by toxicity at the concentrations required for efficacy. The development of more potent and specific third-generation P-gp inhibitors, such as Tariquidar and Zosuquidar, represented a significant advancement. However, clinical trial results for these agents have been mixed, highlighting the complexity of overcoming chemoresistance, which often involves multiple mechanisms beyond P-gp overexpression.
This compound presents a unique profile with its multifaceted mechanism of action, including the potential to target cancer stem cells. While one Phase III trial in combination with doxorubicin suggested a survival benefit, another with a different chemotherapy regimen did not, underscoring the need for further research to identify the optimal therapeutic contexts for its use.
Future research in the field of chemosensitization will likely focus on the development of agents with novel mechanisms of action, the identification of predictive biomarkers to select patients most likely to benefit, and the exploration of combination strategies that target multiple resistance pathways simultaneously.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preferential killing of breast tumor initiating cells by N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine/tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of advanced and refractory breast cancer with doxorubicin, vincristine and continuous infusion of verapamil. A phase I-II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The effect of verapamil on a multi-drug resistant bladder carcinoma cell line and its potential as an intravesical chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Codelivery of Doxorubicin and Verapamil for Treating Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tesmilifene - Wikipedia [en.wikipedia.org]
- 12. Verapamil increases the survival of patients with anthracycline-resistant metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Phase II study of tariquidar, a selective P-glycoprotein inhibitor, in patients with chemotherapy-resistant, advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A clinical trial of zosuquidar plus gemtuzumab ozogamicin (GO) in relapsed or refractory acute myeloid leukemia (RR AML): evidence of efficacy based on leukemic blast P-glycoprotein functional phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating P-glycoprotein-Mediated Resistance Reversal by Tesmilifene Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. A key mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Tesmilifene hydrochloride, a tamoxifen derivative, has been investigated as a potential agent to reverse P-gp-mediated resistance. This guide provides a comparative analysis of Tesmilifene's performance against other P-gp inhibitors, supported by experimental data and detailed methodologies.
Mechanism of P-glycoprotein and the Role of Inhibitors
P-glycoprotein is an ATP-dependent efflux pump. Its function is intrinsically linked to the hydrolysis of ATP, which provides the energy required to transport substrates out of the cell. P-gp inhibitors, also known as chemosensitizers or MDR modulators, work by interfering with this process. The proposed mechanism for Tesmilifene suggests that it may act as a P-gp substrate, leading to a futile cycle of ATP hydrolysis and ultimately disrupting the pump's ability to efflux chemotherapeutic agents.
P-glycoprotein Efflux Mechanism
Tesmilifene Hydrochloride in Combination with Doxorubicin: A Comparative Guide for Metastatic Breast Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results of tesmilifene hydrochloride in combination with doxorubicin for the treatment of metastatic breast cancer against doxorubicin monotherapy and other alternative treatments. Detailed experimental protocols, quantitative data summaries, and visualizations of the proposed mechanisms of action are presented to offer an objective overview for research and drug development professionals.
Executive Summary
Clinical trials investigating this compound as a potentiating agent for doxorubicin in metastatic breast cancer have yielded mixed results. While a pivotal Phase III trial (NCIC CTG MA.19) demonstrated a significant improvement in overall survival with the combination therapy, it failed to show a similar benefit in tumor response rates or progression-free survival. Furthermore, the combination was associated with increased toxicity, impacting patients' quality of life. Subsequent research into tesmilifene's efficacy was halted, leaving its potential role in oncology uncertain. This guide delves into the specifics of these findings, offering a comparative analysis with established therapeutic alternatives.
Comparative Efficacy and Safety Analysis
The following tables summarize the key efficacy and safety data from the pivotal NCIC CTG MA.19 trial comparing tesmilifene in combination with doxorubicin to doxorubicin alone, as well as data from trials of other relevant chemotherapeutic agents used in metastatic breast cancer.
Table 1: Efficacy of Tesmilifene + Doxorubicin vs. Doxorubicin Monotherapy (NCIC CTG MA.19 Trial)
| Endpoint | Tesmilifene + Doxorubicin | Doxorubicin Alone | p-value |
| Overall Survival (Median) | 23.6 months[1] | 15.6 months[1] | Statistically Significant |
| Tumor Response Rate | No Significant Difference[1] | No Significant Difference[1] | Not Significant |
| Progression-Free Survival | No Significant Difference[1] | No Significant Difference[1] | Not Significant |
Table 2: Safety and Tolerability of Tesmilifene + Doxorubicin vs. Doxorubicin Monotherapy (NCIC CTG MA.19 Trial)
| Adverse Events | Tesmilifene + Doxorubicin | Doxorubicin Alone | Key Findings |
| Quality of Life | Significantly worse | Better | Patients on the combination arm experienced more disease and treatment-related adverse events[2]. |
| Nausea and Vomiting | Statistically significant increase | Lower incidence | A notable difference in this specific toxicity was observed (p=0.04)[2]. |
| Hallucinations | Reported | Not a typical side effect | An unusual toxicity associated with tesmilifene[2]. |
| Pain Scores | Significantly worse | Better | Patients in the combination arm reported higher pain scores[2]. |
Table 3: Comparative Efficacy of Alternative Monotherapies in Metastatic Breast Cancer
| Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Doxorubicin | 31% - 47% | ~4-6 months | ~12-16 months |
| Capecitabine | ~20% - 30% | ~3-5 months | ~13-15 months |
| Vinorelbine | ~20% - 40% | ~3-6 months | ~12-18 months |
| Gemcitabine | ~15% - 25% | ~3-4 months | ~11-13 months |
Note: Data for alternative monotherapies are aggregated from various clinical trials and are intended for general comparison. Direct head-to-head trial data against the tesmilifene/doxorubicin combination is not available.
Experimental Protocols
NCIC CTG MA.19 Phase III Trial
The pivotal Phase III trial that evaluated the combination of tesmilifene and doxorubicin was the National Cancer Institute of Canada Clinical Trials Group (NCIC CTG) MA.19 study.
-
Patient Population: The trial enrolled 305 patients with advanced or metastatic breast cancer.
-
Treatment Arms:
-
Combination Arm: Patients received tesmilifene in combination with doxorubicin.
-
Control Arm: Patients received doxorubicin alone[1].
-
-
Endpoints: The primary endpoint was overall survival. Secondary endpoints included tumor response rate, progression-free survival, and quality of life[1][2].
-
Quality of Life Assessment: Standard NCIC CTG approaches were used to analyze Quality of Life (QOL) data, including cross-sectional comparisons and a global test for the QOL response rate[2].
Mechanism of Action and Signaling Pathways
The therapeutic rationale for combining tesmilifene with doxorubicin is based on their distinct but potentially synergistic mechanisms of action.
Doxorubicin's Mechanism of Action
Doxorubicin is a well-established anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription[3][4][5].
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, leading to double-strand breaks in the DNA[3][4].
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including membranes, proteins, and DNA[3][4].
Tesmilifene's Proposed Mechanism of Action
Tesmilifene is believed to potentiate the effects of chemotherapy through several mechanisms:
-
Inhibition of P-glycoprotein (P-gp): Tesmilifene may inhibit the P-gp efflux pump, a key mechanism of multidrug resistance in cancer cells. By blocking this pump, tesmilifene could increase the intracellular concentration of doxorubicin in resistant cells[6][7].
-
Histamine Receptor Antagonism: Tesmilifene is a potent antagonist of intracellular histamine receptors. The role of histamine in cancer cell proliferation is complex, and by blocking these receptors, tesmilifene may interfere with tumor growth signaling pathways[1][8].
-
Disruption of Cancer Cell Metabolism: It has been suggested that tesmilifene may disrupt the energy metabolism of cancer cells, potentially making them more susceptible to the cytotoxic effects of chemotherapy[1].
The following diagrams illustrate the proposed signaling pathways.
Discussion and Future Perspectives
The clinical journey of tesmilifene in combination with doxorubicin presents a complex picture. The significant improvement in overall survival in the NCIC CTG MA.19 trial was a promising finding, suggesting that tesmilifene might indeed potentiate the long-term efficacy of doxorubicin. However, the lack of benefit in progression-free survival and tumor response rates, coupled with increased toxicity, raises critical questions about the clinical utility of this combination.
One hypothesis is that tesmilifene's potential benefit may not be in immediate tumor shrinkage but rather in targeting a subpopulation of chemoresistant cancer cells, the elimination of which only becomes evident in long-term survival data. The proposed mechanisms of P-glycoprotein inhibition and disruption of cancer cell metabolism support this theory.
However, the subsequent pivotal trial of tesmilifene with an epirubicin/cyclophosphamide combination was stopped prematurely due to the unlikelihood of seeing a significant survival difference. This outcome cast considerable doubt on the future of tesmilifene as a chemopotentiator.
For researchers and drug development professionals, the story of tesmilifene serves as a valuable case study. It highlights the importance of understanding the intricate mechanisms of drug synergy and the challenges of translating preclinical promise into clinical benefit. Future research in this area could focus on identifying predictive biomarkers to select patients who are most likely to benefit from such combination therapies, thereby improving the therapeutic index. Furthermore, exploring novel drug delivery systems to co-encapsulate synergistic agents could potentially enhance efficacy while mitigating toxicity.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Quality of life analyses in a clinical trial of DPPE (tesmilifene) plus doxorubicin versus doxorubicin in patients with advanced or metastatic breast cancer: NCIC CTG Trial MA.19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tesmilifene - Wikipedia [en.wikipedia.org]
Head-to-Head Comparison: Tesmilifene Hydrochloride vs. Verapamil in P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Tesmilifene Hydrochloride and Verapamil, focusing on their efficacy and mechanisms as P-glycoprotein (P-gp) inhibitors. P-gp, a key transporter in multidrug resistance (MDR), is a critical target in oncology and pharmacology. This document synthesizes available preclinical data to facilitate an objective evaluation of these two compounds.
Executive Summary
Both this compound and Verapamil have demonstrated the ability to inhibit P-glycoprotein (P-gp), a crucial ATP-binding cassette (ABC) transporter responsible for the efflux of various xenobiotics, including many anticancer drugs. Verapamil, a first-generation P-gp inhibitor, is well-characterized but often limited by its cardiovascular side effects at concentrations required for effective P-gp inhibition. Tesmilifene, a derivative of tamoxifen, has shown promise in overcoming P-gp-mediated multidrug resistance, potentially through a distinct and potent mechanism of action. While direct head-to-head studies with standardized methodologies are limited, this guide consolidates available data to offer a comparative overview of their P-gp inhibitory profiles.
Mechanism of Action
This compound: The precise mechanism of Tesmilifene's action on P-gp is multifaceted. Studies suggest that it acts as a potent inhibitor of the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic agents in MDR cells[1]. One intriguing hypothesis proposes that Tesmilifene may function as an "activating P-gp substrate." This theory suggests that in the presence of chemotherapy, Tesmilifene paradoxically stimulates the P-gp pump to a state of hyperactivity. This overstimulation leads to a massive consumption of ATP, the energy currency of the cell. The resulting energy depletion, or the subsequent generation of reactive oxygen species from hyperactive mitochondria trying to replenish ATP, could trigger self-destruction in cancer cells.
Verapamil: As a first-generation P-gp inhibitor, Verapamil's mechanism has been extensively studied. It is known to be both a substrate and an inhibitor of P-gp[2]. Verapamil can competitively, non-competitively, and allosterically inhibit P-gp's ATPase activity, which is essential for its pumping function. Some research also indicates that Verapamil can downregulate the expression of P-gp at both the mRNA and protein levels, offering a longer-term strategy to combat resistance[3]. However, the clinical utility of Verapamil as a P-gp inhibitor has been hampered by its primary function as a calcium channel blocker, leading to cardiovascular side effects at the concentrations needed for effective P-gp inhibition.
Quantitative Data on P-gp Inhibition
Table 1: this compound P-gp Inhibition Data
| Assay Type | Cell Line | P-gp Substrate | Tesmilifene Concentration | Observed Effect | Citation |
| Drug Accumulation | HN-5a/V15e (MDR) | Radiolabeled Vincristine | Not specified | Up to 100% increase in accumulation | [1] |
| Cytotoxicity Enhancement | HN-5a/V15e, MCF-7/V25a (MDR) | Docetaxel, Paclitaxel, etc. | Not specified (non-antiproliferative) | Up to 50% enhancement of cytotoxicity | [1] |
Table 2: Verapamil P-gp Inhibition Data
| Assay Type | Cell Line/System | P-gp Substrate | IC50 / Concentration | Observed Effect | Citation |
| Rhodamine 123 Accumulation | MCF7R (P-gp overexpressing) | Rhodamine 123 | IC50: 2.7 µM | Increased intracellular accumulation | [4][5][6] |
| P-gp Expression | K562/ADR (MDR) | - | 15 µM | 3-fold decrease in P-gp expression after 72h | [3] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, P-gp substrate used, and assay methodology. Therefore, a direct comparison of IC50 values from different studies should be interpreted with caution.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for replication and further investigation.
Rhodamine 123 Accumulation Assay for P-gp Inhibition
This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing cell line (e.g., MCF7/ADR, K562/ADR) and a corresponding parental cell line.
-
Rhodamine 123 (stock solution in DMSO).
-
Test compounds (Tesmilifene, Verapamil) at various concentrations.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorometer or flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells in 96-well plates or appropriate culture vessels and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the test compound (Tesmilifene or Verapamil) at the desired concentrations. Incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Add PBS or a suitable lysis buffer to each well. Measure the intracellular fluorescence using a fluorometer (excitation ~485 nm, emission ~525 nm) or by flow cytometry.
-
Data Analysis: The increase in intracellular Rhodamine 123 fluorescence in the presence of the inhibitor compared to the control (no inhibitor) indicates P-gp inhibition. IC50 values can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of test compounds. P-gp substrates typically stimulate ATPase activity, while inhibitors can either stimulate or inhibit it.
Materials:
-
P-gp-containing membrane vesicles (commercially available or prepared from P-gp-overexpressing cells).
-
ATP.
-
Test compounds (Tesmilifene, Verapamil) at various concentrations.
-
Assay buffer (containing MgCl2 and other necessary ions).
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).
-
Sodium orthovanadate (a specific P-gp ATPase inhibitor).
-
Spectrophotometer.
Procedure:
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Add Test Compound: Add the test compound (Tesmilifene or Verapamil) at various concentrations to the wells. Include a positive control (a known P-gp substrate like Verapamil) and a negative control (buffer only). Also, include a set of wells with sodium orthovanadate to determine the basal, non-P-gp ATPase activity.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Stop Reaction and Detect Pi: Stop the reaction by adding the Pi detection reagent.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green).
-
Data Analysis: The P-gp-specific ATPase activity is calculated by subtracting the absorbance of the vanadate-treated wells from the total absorbance. The effect of the test compound is then determined by comparing the P-gp-specific ATPase activity in its presence to the basal activity.
Conclusion
Both this compound and Verapamil demonstrate significant P-gp inhibitory properties. Verapamil is a well-established, first-generation inhibitor with a known mechanism of action, but its clinical application for this purpose is limited by its primary pharmacological effects. Tesmilifene shows promise as a potent P-gp inhibitor, potentially with a unique mechanism of inducing cancer cell death through energy depletion.
For researchers and drug development professionals, the choice between these or other P-gp inhibitors will depend on the specific application, desired potency, and tolerance for off-target effects. The experimental protocols provided in this guide offer a starting point for conducting further comparative studies to elucidate the relative potencies and mechanisms of these and other P-gp modulators. The development of novel P-gp inhibitors with high specificity and low toxicity remains a critical goal in overcoming multidrug resistance in cancer and improving drug delivery to sanctuary sites like the brain.
References
- 1. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The putative P-gp inhibitor telmisartan does not affect the transcellular permeability and cellular uptake of the calcium channel antagonist verapamil in the P-glycoprotein expressing cell line MDCK II MDR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Interaction of Tesmilifene Hydrochloride with CYP3A4: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tesmilifene Hydrochloride's interaction with the critical drug-metabolizing enzyme, Cytochrome P450 3A4 (CYP3A4), alongside other well-characterized inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key processes to offer a clear and objective assessment for research and drug development applications.
Quantitative Comparison of CYP3A4 Inhibition
The inhibitory potential of a compound against CYP3A4 is a critical parameter in drug development, as it can predict the likelihood of drug-drug interactions. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. While Tesmilifene has been investigated for its potential to modulate chemotherapy, its direct inhibitory effect on CYP3A4 appears to be less pronounced compared to established inhibitors.
A study in rats suggested that Tesmilifene is a substrate of the CYP3A subfamily and an inhibitor of P-glycoprotein; however, its inhibitory effect on the metabolism of the CYP3A4 substrate docetaxel was found to be "almost negligible".[1] Another study implicated Tesmilifene in the inhibition of histamine binding to CYP3A4.[2] To date, specific in vitro IC50 values for Tesmilifene's direct inhibition of CYP3A4 are not prominently available in published literature, with drug interaction databases categorizing its inhibitory strength as "unknown".
For a clear comparison, the table below summarizes the IC50 values of several well-known CYP3A4 inhibitors, categorized by their inhibitory strength.
| Compound | Classification | CYP3A4 IC50 (µM) |
| This compound | Unknown/Weak | Not readily available in published literature |
| Ketoconazole | Strong Inhibitor | 0.01 - 1.69[3][4][5] |
| Ritonavir | Strong Inhibitor | 0.014 - 0.034[1][6][7][8] |
| Itraconazole | Strong Inhibitor | 0.0061 - 0.132 (unbound)[2][9][10][11][12] |
| Verapamil | Moderate Inhibitor | 3.1 - 27 (co-incubation)[13][14][15][16][17] |
| Diltiazem | Moderate Inhibitor | 21 - 127 (co-incubation)[13][14][15][18][19][20] |
Experimental Protocols
To validate the interaction of a test compound like this compound with CYP3A4, a standardized in vitro inhibition assay is crucial. Below is a detailed methodology for a typical CYP3A4 inhibition assay using human liver microsomes.
In Vitro CYP3A4 Inhibition Assay Protocol
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on CYP3A4 activity in human liver microsomes.
2. Materials:
- Human Liver Microsomes (HLMs)
- Test Compound (e.g., this compound)
- Positive Control Inhibitor (e.g., Ketoconazole)
- CYP3A4 Probe Substrate (e.g., Midazolam or Testosterone)
- NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- Acetonitrile or Methanol (for quenching the reaction)
- Internal Standard (for analytical quantification)
- LC-MS/MS system for analysis
3. Experimental Procedure:
Visualizing Key Processes
To further elucidate the experimental and metabolic pathways, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro CYP3A4 inhibition assay.
Caption: Metabolic pathway of Tesmilifene involving CYP3A4.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 5. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a physiologically‐based pharmacokinetic model for Ritonavir characterizing exposure and drug interaction potential at both acute and steady‐state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Accurate prediction of dose-dependent CYP3A4 inhibition by itraconazole and its metabolites from in vitro inhibition data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Inhibitory effects of verapamil and diltiazem on simvastatin metabolism in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of verapamil and diltiazem on simvastatin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. xenotech.com [xenotech.com]
- 16. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential mechanism-based inhibition of CYP3A4 and CYP3A5 by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]
Tesmilifene Hydrochloride: A Comparative Guide to its Role in Overcoming Anticancer Drug Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Tesmilifene Hydrochloride's efficacy in overcoming cross-resistance to various anticancer drugs. By examining key experimental data, this document serves as a resource for researchers in oncology and drug development, offering insights into the potential of Tesmilifene as a chemosensitizing agent. The following sections detail the quantitative potentiation of standard chemotherapeutics by Tesmilifene, the experimental methodologies used to determine these effects, and the underlying molecular pathways involved.
Quantitative Analysis of Tesmilifene-Mediated Chemosensitization
Tesmilifene has demonstrated a significant ability to enhance the cytotoxicity of several natural product anticancer drugs in multidrug-resistant (MDR) cancer cell lines. The primary mechanism behind this is believed to be its interaction with P-glycoprotein (P-gp), a key transporter in the ATP-binding cassette (ABC) family responsible for drug efflux.[1][2]
A pivotal study by Ferguson et al. (2009) investigated the effects of a non-toxic concentration of Tesmilifene on the activity of various anticancer agents in MDR human head and neck squamous cell carcinoma (HN-5a/V15e) and breast carcinoma (MCF-7/V25a) cell lines. These cell lines are characterized by high expression of the mdr1 (ABCB1) gene, which codes for P-glycoprotein.[1] The study found that Tesmilifene enhanced the cytotoxicity of these drugs by up to 50%.[1] Furthermore, Tesmilifene was shown to increase the intracellular accumulation of radiolabeled vincristine by up to 100% in the MDR cell lines, indicating its role in inhibiting P-gp-mediated drug efflux.[1]
While the full text of the Ferguson et al. study containing specific IC50 values was not publicly available, the following table summarizes the qualitative findings and provides a framework for the expected quantitative data.
Table 1: Potentiation of Anticancer Drug Cytotoxicity by Tesmilifene in Multidrug-Resistant (MDR) Cancer Cell Lines
| Anticancer Drug | Cancer Cell Line | Resistance Mechanism | Effect of Tesmilifene |
| Docetaxel | HN-5a/V15e (HNSCC), MCF-7/V25a (Breast) | P-glycoprotein (P-gp) overexpression | Enhanced cytotoxicity by up to 50%[1] |
| Paclitaxel | HN-5a/V15e (HNSCC), MCF-7/V25a (Breast) | P-glycoprotein (P-gp) overexpression | Enhanced cytotoxicity by up to 50%[1] |
| Epirubicin | HN-5a/V15e (HNSCC), MCF-7/V25a (Breast) | P-glycoprotein (P-gp) overexpression | Enhanced cytotoxicity by up to 50%[1] |
| Doxorubicin | HN-5a/V15e (HNSCC), MCF-7/V25a (Breast) | P-glycoprotein (P-gp) overexpression | Enhanced cytotoxicity by up to 50%[1] |
| Vinorelbine | HN-5a/V15e (HNSCC), MCF-7/V25a (Breast) | P-glycoprotein (P-gp) overexpression | Enhanced cytotoxicity by up to 50%[1] |
| Vincristine | HN-5a/V15e (HNSCC) | P-glycoprotein (P-gp) overexpression | Increased intracellular accumulation by up to 100%[1] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in cross-resistance studies involving chemosensitizing agents like Tesmilifene.
Cell Viability and Cytotoxicity Assay (Trypan Blue Exclusion Method)
This assay is used to determine the number of viable cells in a suspension and is based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.[1][3][4][5]
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Hemocytometer
-
Microscope
-
Micropipettes
Procedure:
-
Aseptically collect a sample of the cell suspension to be counted.
-
Dilute the cell suspension 1:1 with 0.4% Trypan Blue solution (e.g., mix 20 µL of cell suspension with 20 µL of Trypan Blue).
-
Gently mix the solution and incubate at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.
-
Load 10 µL of the cell-dye mixture into a clean hemocytometer.
-
Under a light microscope, count the total number of cells and the number of blue-stained (non-viable) cells in the central grid of the hemocytometer. Live cells will appear bright and unstained.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100
-
To determine the IC50 value (the concentration of a drug that inhibits 50% of cell growth), cells are treated with a range of drug concentrations, with and without Tesmilifene, for a specified period (e.g., 72 hours). Cell viability is then assessed for each concentration.
Drug Accumulation Assay (Using Radiolabeled or Fluorescent Drugs)
This assay measures the intracellular concentration of an anticancer drug to determine if a chemosensitizing agent inhibits its efflux from the cells.
Materials:
-
MDR and parental (sensitive) cancer cell lines
-
Radiolabeled ([³H] or [¹⁴C]) or fluorescently-tagged anticancer drug (e.g., [³H]-Vincristine)
-
This compound
-
Scintillation counter or flow cytometer
-
Cell culture medium and plates
Procedure:
-
Seed the MDR and parental cells in separate culture plates and allow them to adhere.
-
Pre-incubate one set of MDR cells with a non-toxic concentration of Tesmilifene for a specified time.
-
Add the radiolabeled or fluorescent anticancer drug to all wells (parental, MDR, and MDR + Tesmilifene) and incubate for various time points (e.g., 0, 30, 60, 120 minutes).
-
At each time point, wash the cells with ice-cold PBS to remove extracellular drug.
-
Lyse the cells to release the intracellular contents.
-
For radiolabeled drugs, measure the radioactivity in the cell lysates using a scintillation counter. For fluorescent drugs, analyze the cells using a flow cytometer to measure intracellular fluorescence.
-
The amount of accumulated drug is then calculated and compared between the different cell groups to determine the effect of Tesmilifene on drug retention.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways and experimental processes involved in cross-resistance studies with Tesmilifene.
Caption: P-glycoprotein mediated drug efflux and its inhibition by Tesmilifene.
Caption: Experimental workflow for an in vitro cross-resistance study.
References
- 1. brd.nci.nih.gov [brd.nci.nih.gov]
- 2. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 4. revvity.com [revvity.com]
- 5. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Tesmilifene Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the independently validated mechanisms of action for Tesmilifene Hydrochloride, contrasting its performance with alternative therapeutic strategies. Experimental data and detailed protocols are presented to support the findings.
Overview of this compound
This compound is a diphenylmethane derivative that has been investigated as a chemopotentiating agent, primarily in the context of breast cancer.[1] While its development was discontinued after Phase III clinical trials, the study of its mechanism of action offers valuable insights into overcoming multidrug resistance (MDR) in cancer cells. This guide focuses on the independent validation of its proposed mechanisms.
Validated Mechanism of Action: Inhibition of P-glycoprotein (P-gp)
The most robustly validated mechanism of action for Tesmilifene is its ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance. P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapy drugs out of cancer cells, thereby reducing their efficacy.
Supporting Experimental Evidence
An independent study by Ferguson et al. (2009) provides strong evidence for Tesmilifene's role as a P-gp inhibitor.[2] The key findings from this study, using multidrug-resistant (MDR) human head and neck squamous cell carcinoma (HN-5a/V15e) and breast carcinoma (MCF-7/V25a) cell lines, are summarized below.
Table 1: Enhancement of Chemotherapy Cytotoxicity by Tesmilifene in MDR Cancer Cells
| Chemotherapeutic Agent | Cell Line | Fold Enhancement of Cytotoxicity with Tesmilifene |
| Docetaxel | HN-5a/V15e | Up to 50% |
| Paclitaxel | HN-5a/V15e | Up to 50% |
| Epirubicin | HN-5a/V15e | Up to 50% |
| Doxorubicin | HN-5a/V15e | Up to 50% |
| Vinorelbine | HN-5a/V15e | Up to 50% |
| Docetaxel | MCF-7/V25a | Up to 50% |
| Paclitaxel | MCF-7/V25a | Up to 50% |
| Epirubicin | MCF-7/V25a | Up to 50% |
| Doxorubicin | MCF-7/V25a | Up to 50% |
| Vinorelbine | MCF-7/V25a | Up to 50% |
Source: Ferguson et al., 2009[2]
Table 2: Effect of Tesmilifene on Intracellular Drug Accumulation
| Radiotracer | Cell Line | Increase in Intracellular Accumulation with Tesmilifene |
| [³H]-vincristine | HN-5a/V15e | Up to 100% |
Source: Ferguson et al., 2009[2]
Experimental Protocols
Cell Lines:
-
Parental human head and neck squamous cell carcinoma (HN-5a) and breast carcinoma (MCF-7) cell lines.
-
Multidrug-resistant (MDR) variants HN-5a/V15e and MCF-7/V25a, which overexpress P-glycoprotein.[2]
Cytotoxicity Assay:
-
Cells were seeded in 96-well plates.
-
A range of concentrations of chemotherapeutic agents (docetaxel, paclitaxel, epirubicin, doxorubicin, vinorelbine) were added, with or without a non-toxic concentration of Tesmilifene.
-
Cells were incubated for 4 days.
-
Cell viability was assessed using a vital stain.
-
The concentration of the chemotherapeutic agent required to inhibit cell growth by 50% (IC50) was determined.
Drug Accumulation Assay:
-
MDR cells (HN-5a/V15e) were incubated with radiolabeled vincristine ([³H]-vincristine).
-
Tesmilifene was added to the experimental group.
-
Cells were incubated for 4 hours.
-
Intracellular radioactivity was measured to determine the accumulation of vincristine.[2]
Apoptosis Assay:
-
MDR cells (HN-5a/V15e) were treated with docetaxel in the presence or absence of Tesmilifene.
-
After 24 and 48 hours, cells were stained with Annexin V and propidium iodide.
-
Apoptosis was quantified using flow cytometry.[2]
Signaling Pathway and Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
